molecular formula C7H13Cl2N3S B1323462 1-(2-Thiazolyl)piperazine dihydrochloride CAS No. 492431-13-7

1-(2-Thiazolyl)piperazine dihydrochloride

Cat. No.: B1323462
CAS No.: 492431-13-7
M. Wt: 242.17 g/mol
InChI Key: LUTXGFQJZYAWFJ-UHFFFAOYSA-N
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Description

1-(2-Thiazolyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3S and its molecular weight is 242.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Thiazolyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Thiazolyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTXGFQJZYAWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620222
Record name 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492431-13-7
Record name 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(2-Thiazolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacological Utility, and Experimental Protocols

Executive Summary

1-(2-Thiazolyl)piperazine dihydrochloride (1-TZP[1]·2HCl) is a heterocyclic compound belonging to the arylpiperazine class.[1] While structurally analogous to the well-characterized buspirone metabolite 1-(2-pyrimidinyl)piperazine (1-PP), 1-TZP exhibits a distinct pharmacological profile.[1] It serves as a privileged scaffold in medicinal chemistry, primarily acting as a modulator of the serotonergic (5-HT) and opioidergic systems.

This guide details the physicochemical identity, signal transduction mechanisms, and validated experimental protocols for utilizing 1-TZP as a pharmacological probe. It is intended for researchers investigating G-protein coupled receptor (GPCR) signaling, specifically within the context of antinociception (pain modulation) and anxiolysis.

Chemical Identity & Physicochemical Properties

1-TZP[1]·2HCl is the dihydrochloride salt of 1-(2-thiazolyl)piperazine.[1] The salt form is preferred in experimental settings due to its superior aqueous solubility and stability compared to the free base.[2]

Table 1: Physicochemical Profile[1][3]
PropertySpecification
IUPAC Name 2-(1-Piperazinyl)thiazole dihydrochloride
CAS Number 59877-51-3 (Dihydrochloride); 42270-37-1 (Free Base)
Molecular Formula C₇H₁₁N₃S[1][2][3] · 2HCl
Molecular Weight 242.17 g/mol (Salt); 169.25 g/mol (Base)
Solubility Water (>50 mg/mL), DMSO, Ethanol (moderate)
pKa ~8.9 (Piperazine nitrogen)
Appearance White to off-white crystalline solid
Storage Desiccate at -20°C; Hygroscopic

Mechanism of Action (MOA)

The pharmacological activity of 1-TZP is defined by its "privileged structure"—the arylpiperazine core fused with a thiazole ring.[1] This moiety allows it to interact promiscuously yet potently with specific aminergic GPCRs.[1]

Primary Target: Serotonergic Modulation (5-HT)

Similar to its pyrimidinyl analog (1-PP), 1-TZP acts as a ligand for serotonin receptors, specifically 5-HT₁A and 5-HT₂A .[1]

  • 5-HT₁A Interaction: 1-TZP functions as a partial agonist.[1][4] Upon binding to the orthosteric site of the 5-HT₁A receptor (a G_i/o-coupled receptor), it triggers the dissociation of the G_αi subunit.

  • Downstream Effect: This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and neuronal inhibition.

Secondary Target: Opioidergic System

Distinct from 1-PP, thiazole-substituted piperazines have been identified as modulators of the opioid system.[1]

  • Mechanism: Evidence suggests 1-TZP derivatives exert antinociceptive effects blocked by naloxone, indicating direct interaction with μ-opioid (MOR) and δ-opioid (DOR) receptors.[1]

  • Signaling: Activation recruits β-arrestin and inhibits voltage-gated calcium channels (VGCCs), suppressing neurotransmitter release at synaptic terminals.[1]

Signal Transduction Pathway

The following diagram illustrates the dual-pathway activation (Serotonergic and Opioidergic) initiated by 1-TZP.

MOA_Pathway cluster_Receptors Membrane Receptors Ligand 1-(2-Thiazolyl)piperazine (1-TZP) R_5HT 5-HT1A Receptor (Gi/o coupled) Ligand->R_5HT Partial Agonist R_Opioid Mu/Delta Opioid Receptor (Gi/o coupled) Ligand->R_Opioid Modulator G_Protein G_alpha_i/o Dissociation R_5HT->G_Protein R_Opioid->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits GIRK GIRK Channels (Activation/Efflux of K+) G_Protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channels (Inhibition) G_Protein->VGCC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Response Neuronal Hyperpolarization & Antinociception cAMP->Response GIRK->Response VGCC->Response

Figure 1: Signal transduction cascade of 1-TZP showing dual modulation of 5-HT1A and Opioid receptors leading to neuronal inhibition.[1]

Experimental Protocols

Protocol A: Preparation of 1-TZP·2HCl Stock Solution

Objective: Create a stable, verified 10 mM stock solution for in vitro assays. Causality: The dihydrochloride salt is highly water-soluble but prone to hydrolysis if pH is not controlled.[1] We use a buffered vehicle to ensure stability.

Reagents:

  • 1-(2-Thiazolyl)piperazine dihydrochloride (Solid)[1]

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO) - Optional for high concentrations[1]

Workflow:

  • Weighing: Accurately weigh 24.22 mg of 1-TZP·2HCl.[1]

  • Solubilization:

    • Preferred: Dissolve directly in 10 mL of sterile PBS (pH 7.4).

    • Alternative (if hydrophobic derivatives used): Dissolve in 100 µL DMSO, then dilute to 10 mL with PBS.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter to sterilize.[1]

  • Verification: Check pH; the salt is acidic. Adjust to pH 7.2–7.4 using dilute NaOH if necessary for cell-based assays.

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: In Vitro Competitive Binding Assay (Membrane Prep)

Objective: Determine the affinity (


) of 1-TZP for the 5-HT₁A receptor.[1]
Self-Validating Step:  Inclusion of a known antagonist (e.g., WAY-100635) as a positive control to validate receptor expression.[1]

Workflow Diagram:

Binding_Assay Step1 Membrane Preparation (HEK-293 expressing 5-HT1A) Step2 Incubation (Buffer: Tris-HCl, pH 7.4) Step1->Step2 Step3 Equilibrium (60 min @ 25°C) Step2->Step3 Radioligand Radioligand: [3H]-8-OH-DPAT (1 nM) Radioligand->Step2 Competitor Competitor: 1-TZP (10^-9 to 10^-5 M) Competitor->Step2 Control Non-Specific Control: 5-HT (10 µM) Control->Step2 Step4 Termination (Rapid Filtration GF/B) Step3->Step4 Step5 Scintillation Counting (Data Analysis) Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Methodology:

  • Membrane Prep: Homogenize HEK-293 cells stably expressing human 5-HT₁A receptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL [³H]-8-OH-DPAT (1 nM final).

    • 50 µL 1-TZP (Concentration range: 0.1 nM – 10 µM).[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.[1]

References

  • Chae, E., et al. (2012).[1][5][6] Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents. Bioorganic & Medicinal Chemistry Letters.[1][5][6]

  • Varano, F., et al. (2020).[1][7] Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[1][7][8][9] Pharmaceuticals.[1][2][3][7] [1]

  • Dogruer, D.S., et al. (2009).[1] Synthesis and antinociceptive activity of some new (2-benzoxazolone-3-yl) and (2-benzothiazolone-3-yl) acetic acid derivatives.[1] European Journal of Medicinal Chemistry.[1]

  • PubChem. (2023).[1] 1-(2-Thiazolyl)piperazine dihydrochloride - Compound Summary. National Library of Medicine.[1] [1]

  • CymitQuimica. (2023).[1] 1-(2-Thiazolyl)piperazine hydrochloride Product Sheet.[1]

Sources

Technical Guide: Solubility & Handling of 1-(2-Thiazolyl)piperazine Dihydrochloride

[1]

Executive Summary

1-(2-Thiazolyl)piperazine dihydrochloride is a piperazine derivative featuring a thiazole ring, widely used as a pharmacophore in the synthesis of antipsychotics, anthelmintics, and agrochemicals.[1]

Critical Distinction: Researchers must distinguish between the Free Base (CAS 42270-37-1) and the Dihydrochloride Salt (CAS 492431-13-7).[1] The solubility profile inverts depending on the form used:

  • Dihydrochloride (Salt): Hydrophilic.[1] Preferred for aqueous buffers and biological media.[1]

  • Free Base: Lipophilic.[1] Requires organic solvents (DMSO, Ethanol).[1]

Failure to identify the correct form is the primary cause of experimental precipitation and inconsistent dosing.[1]

Physicochemical Identity

Verify your reagent against the parameters below to ensure protocol compatibility.

ParameterData
Chemical Name 1-(2-Thiazolyl)piperazine dihydrochloride
CAS Number 492431-13-7 (Salt) / 42270-37-1 (Free Base)
Molecular Formula C₇H₁₁N₃S[1][2][3] · 2HCl
Molecular Weight ~242.17 g/mol (Salt) vs 169.25 g/mol (Base)
Appearance White to off-white crystalline solid (Salt)
pKa (Predicted) ~8.4 (Piperazine nitrogen)

Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility limits. Note: The dihydrochloride salt is highly hygroscopic; handle in a low-humidity environment.[1]

Solubility Data Table
SolventSolubility (Salt Form)Solubility (Free Base)Application Context
Water (ddH₂O) High (>50 mg/mL) Low (<1 mg/mL)Primary vehicle for the dihydrochloride salt.[1]
PBS (pH 7.4) Moderate (>10 mg/mL) InsolubleUse for direct biological dilutions.[1]
DMSO Soluble (>20 mg/mL)High (>50 mg/mL) Universal stock solvent; essential for the Free Base.[1]
Ethanol Low / Sparingly SolubleHigh (>30 mg/mL)Avoid ethanol for the dihydrochloride salt stocks.[1]
Structural Visualization

The diagram below illustrates the protonation sites that drive the solubility difference between the base and the salt.[1]

GBaseFree Base(Lipophilic)SaltDihydrochloride Salt(Hydrophilic)Base->Salt + 2HClWaterAqueous Buffer(Water, PBS)Base->Water PrecipitatesOrganicOrganic Solvent(DMSO, EtOH)Base->Organic High SolubilitySalt->Water High Solubility(Protonated N)Salt->Organic Variable/Low

Figure 1: Solubility logic flow.[1] The dihydrochloride salt is engineered for aqueous stability, whereas the free base requires organic carriers.[1]

Preparation Protocols

Protocol A: Aqueous Stock Solution (For Dihydrochloride Salt)

Target: 50 mM Stock in Water Usage: Direct addition to cell culture media or enzymatic assays.[1]

  • Weighing: Weigh 12.1 mg of 1-(2-Thiazolyl)piperazine dihydrochloride.

  • Dissolution: Add 1.0 mL of sterile, deionized water (Milli-Q or equivalent).

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate for 2 minutes at room temperature.[1]

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter .[1]

  • Storage: Aliquot into light-protective tubes. Store at -20°C. Stable for 3 months.

Protocol B: DMSO Stock Solution (For Free Base or High-Conc Salt)

Target: 100 mM Stock in DMSO Usage: Chemical synthesis or high-throughput screening libraries.[1]

  • Weighing: Weigh 24.2 mg (Salt) or 16.9 mg (Free Base).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Mixing: Vortex until fully dissolved.

    • Note: The dissolution is endothermic; slight warming (37°C water bath) accelerates the process.[1]

  • Storage: Store at -20°C or -80°C. DMSO stocks are hygroscopic; ensure caps are sealed tightly with Parafilm.

Biological Application & Stability[1][4][5]

pH Stability

The dihydrochloride salt creates an acidic solution in unbuffered water (pH ~3-4).[1]

  • Action: When diluting into biological buffers (e.g., PBS, HEPES), ensure the buffer capacity is sufficient to neutralize the acidity of the salt, or adjust pH with dilute NaOH if working at high concentrations (>10 mM).[1]

Freeze-Thaw Sensitivity

Repeated freeze-thaw cycles can induce micro-precipitation.[1]

  • Best Practice: Single-use aliquots are mandatory for sensitive enzymatic assays (e.g., Kinase or GPCR screens).[1]

Dilution Workflow Diagram

Use this decision tree to prevent "crashing out" (precipitation) during dilution.

DilutionStartStart: Stock SolutionCheckCheck FormStart->CheckSaltPathDihydrochloride SaltCheck->SaltPathBasePathFree Base (in DMSO)Check->BasePathDirectDilDirect Dilution into Media/PBSSaltPath->DirectDilCheckPHCheck pH (if >10mM)DirectDil->CheckPHIntermedIntermediate Dilution (1:10)in PBSBasePath->Intermed Risk of PrecipFinalFinal Assay Concentration(<1% DMSO)Intermed->Final

Figure 2: Dilution workflow to ensure compound stability in assay media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911806, 1-(2-Thiazolyl)piperazine.[1] Retrieved from [Link][1]

  • Acelybio (2025). Product Datasheet: 1-(2-Thiazolyl)piperazine dihydrochloride (CAS 492431-13-7).[1] Retrieved from [Link]

  • University of Hertfordshire. Piperazine Properties and Environmental Fate.[1] Retrieved from [Link][1]

An In-Depth Technical Guide to the Dopamine Receptor Activity of 1-(2-Thiazolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(2-Thiazolyl)piperazine dihydrochloride's activity at dopamine receptors. 1-(2-Thiazolyl)piperazine is a heterocyclic compound incorporating both a thiazole and a piperazine moiety, structural motifs prevalent in a variety of centrally active pharmacological agents[1][2]. While it is primarily utilized as a versatile synthetic intermediate for the development of novel therapeutics, particularly in neuroscience research, its intrinsic pharmacological profile at dopamine receptors is not extensively documented in publicly available literature[2]. This guide presents the foundational neuropharmacology of the dopamine receptor system, detailed experimental protocols for determining binding affinity and functional activity, and a plausible synthetic route for the compound's preparation. By providing this complete technical context, we aim to equip researchers with the necessary tools to fully evaluate the potential of this and similar chemical scaffolds in the pursuit of novel CNS-active agents.

Introduction: The Thiazole-Piperazine Scaffold in Neuropharmacology

The convergence of a thiazole ring and a piperazine nucleus within a single molecule creates a chemical scaffold of significant interest for CNS drug discovery. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a component of numerous bioactive compounds with a wide range of activities, including antipsychotic and neuroprotective effects[1]. The piperazine ring is a core component of many successful CNS drugs, including atypical antipsychotics like aripiprazole and antidepressants like vortioxetine, often serving as a key pharmacophore for interaction with neurotransmitter receptors[1].

The compound 1-(2-Thiazolyl)piperazine serves as a foundational building block, offering synthetic handles for the creation of diverse chemical libraries[2][3]. Understanding the inherent dopaminergic activity of this parent scaffold is a critical first step in rationally designing derivatives with desired potency, selectivity, and functional profiles for treating dopamine-implicated neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression[4].

This guide will first detail the critical role and signaling mechanisms of dopamine receptor subtypes. It will then provide robust, field-proven methodologies for the in-vitro characterization of a test compound like 1-(2-Thiazolyl)piperazine dihydrochloride.

The Dopamine Receptor System: A Primer

Dopamine exerts its diverse physiological effects through five distinct G protein-coupled receptors (GPCRs), which are categorized into two main families based on their structure and signaling mechanisms: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors[4][5].

D1-like Receptors (D1 & D5)

The D1-like receptors are primarily coupled to the Gαs/olf family of G proteins. Upon agonist binding, they stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream protein targets, modulating neuronal excitability and gene expression[6][7].

D1_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Binds Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates

Caption: D1-like Receptor Signaling Cascade.

D2-like Receptors (D2, D3 & D4)

Conversely, the D2-like receptors are coupled to Gαi/o proteins. Agonist stimulation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity[5][8]. This family of receptors is a primary target for antipsychotic medications.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates

Caption: D2-like Receptor Signaling Cascade.

Pharmacological Characterization Workflow

The comprehensive evaluation of a novel compound's interaction with dopamine receptors involves a multi-step process, beginning with determining its binding affinity and culminating in assessing its functional effect on receptor signaling.

Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis & Profiling Synthesis Synthesis of 1-(2-Thiazolyl)piperazine Dihydrochloride BindingAssay Radioligand Binding Assay Synthesis->BindingAssay FunctionalAssay cAMP Functional Assay Synthesis->FunctionalAssay Ki_Value Determine Ki values (D1, D2, D3, D4, D5) BindingAssay->Ki_Value Profiling Generate Pharmacological Profile (Potency, Selectivity, Efficacy) Ki_Value->Profiling EC50_IC50 Determine EC50/IC50 & Emax/Imax values FunctionalAssay->EC50_IC50 EC50_IC50->Profiling

Caption: Workflow for Dopamine Receptor Characterization.

Synthesis of 1-(2-Thiazolyl)piperazine Dihydrochloride

While various methods exist for creating thiazole-piperazine derivatives, a common and direct approach for the parent compound involves the nucleophilic aromatic substitution of a halogenated thiazole with piperazine[3].

Plausible Synthetic Protocol:

  • Reaction Setup: To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol or dioxane, add 2-bromothiazole (1 equivalent)[9].

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-(2-Thiazolyl)piperazine.

  • Purification: Purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (e.g., 2M solution in diethyl ether) dropwise with stirring.

  • Isolation: Collect the resulting precipitate, 1-(2-Thiazolyl)piperazine dihydrochloride, by filtration, wash with cold diethyl ether, and dry under vacuum.

In Vitro Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor[4]. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity and specificity for the receptor binding site[10][11]. The output is the inhibition constant (Ki), which reflects the affinity of the test compound.

Step-by-Step Methodology (Competitive Binding):

  • Membrane Preparation: Utilize crude membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5)[10].

  • Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), pH 7.4[10].

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-Spiperone for D2-like receptors)[4][12].

    • Varying concentrations of the test compound, 1-(2-Thiazolyl)piperazine dihydrochloride.

    • For determining non-specific binding, a high concentration of a known, non-labeled standard antagonist (e.g., haloperidol for D2-like receptors) is used in separate wells[10].

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium[10].

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].

Data Presentation: Binding Affinity Profile

As no specific binding data for 1-(2-Thiazolyl)piperazine dihydrochloride has been published, the following table illustrates how results would be presented, using hypothetical data based on structurally related compounds found in the literature[14][15].

Receptor SubtypeRadioligandTest Compound Kᵢ (nM) [Hypothetical]
Dopamine D1[³H]-SCH23390> 10,000
Dopamine D2[³H]-Spiperone450
Dopamine D3[³H]-Spiperone120
Dopamine D4[³H]-Spiperone800
Dopamine D5[³H]-SCH23390> 10,000
In Vitro Functional Activity: cAMP Assays

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. For dopamine receptors, the most common functional readout is the modulation of intracellular cAMP levels[6][8][16].

Step-by-Step Methodology (cAMP Assay):

  • Cell Culture: Use cell lines (e.g., CHO-K1 or HEK293) stably expressing the dopamine receptor subtype of interest[7][16].

  • Cell Plating: Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 1-(2-Thiazolyl)piperazine dihydrochloride.

  • Assay Modes:

    • Agonist Mode: Add the test compound directly to the cells. Include a known full agonist (e.g., dopamine) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set period, then stimulate them with a fixed concentration (typically the EC80) of a known agonist.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA technology[17].

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., fluorescence signal) against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to the full agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Determine the IC50 (concentration for 50% inhibition) and calculate the antagonist affinity constant (Kb).

Data Presentation: Functional Activity Profile

This table demonstrates how functional data would be presented, again using hypothetical values for illustrative purposes[15][18].

Receptor SubtypeAssay ModeParameterValue [Hypothetical]
Dopamine D2 AgonistEC₅₀ (nM)No activity
Eₘₐₓ (%)0
AntagonistIC₅₀ (nM)650
Dopamine D3 AgonistEC₅₀ (nM)No activity
Eₘₐₓ (%)0
AntagonistIC₅₀ (nM)180

Conclusion and Future Directions

1-(2-Thiazolyl)piperazine dihydrochloride represents a fundamental scaffold in medicinal chemistry with significant potential for the development of novel CNS therapeutics. This guide provides the essential scientific context and detailed experimental blueprints required for its comprehensive pharmacological characterization at dopamine receptors. Although specific binding and functional data for this parent compound are not currently available in the public domain, the provided protocols offer a clear path for researchers to generate this critical information.

The initial characterization of this scaffold's intrinsic dopamine receptor activity is a crucial step. It allows for the establishment of a baseline structure-activity relationship (SAR) and informs the rational design of subsequent derivatives. By modifying the piperazine or thiazole rings, researchers can systematically explore how structural changes impact potency, subtype selectivity (e.g., D2 vs. D3), and functional outcome (e.g., partial agonism vs. full antagonism), ultimately guiding the discovery of new chemical entities with optimized therapeutic profiles for treating complex neurological and psychiatric disorders.

References

  • Leysen, J. E., et al. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. Analytical Biochemistry, 401(2), 239-248. [Link]

  • Leysen, J. E., et al. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. PubMed. [Link]

  • Seeman, P. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Piperazine, 1-(4-((4-chlorophenyl)methyl)-2-thiazolyl)-, dihydrochloride. Retrieved February 10, 2026, from [Link]

  • Gokce, M., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3192. [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved February 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved February 10, 2026, from [Link]

  • Gising, J., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]

  • Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved February 10, 2026, from [Link]

  • Lee, J. H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1279. [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486. [Link]

  • Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Kumar, A., et al. (2018). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 157, 120-133. [Link]

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  • Bonifazi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11096-11116. [Link]

  • Gomaa, A. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24123-24135. [Link]

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  • Al-Rashood, S. T., et al. (2014). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Bioorganic & Medicinal Chemistry, 22(17), 4754-4767. [Link]

  • Stepanyan, G. M., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

  • Sexton, T., et al. (2022). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 65(13), 8848-8868. [Link]

  • Brioni, J. D., et al. (2004). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) Acetamide): An Agonist Radioligand Selective for the Dopamine D4 Receptor. Journal of Pharmacology and Experimental Therapeutics, 311(1), 233-239. [Link]

  • Sumitomo Pharma Co., Ltd. (2022). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]

  • Sukalovic, V., et al. (2013). Determination of key receptor–ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762. [Link]

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1-(2-Thiazolyl)piperazine dihydrochloride neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Neuropharmacology of 1-(2-Thiazolyl)piperazine and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 1-(2-Thiazolyl)piperazine scaffold represents a confluence of two privileged heterocyclic structures in medicinal chemistry: the thiazole and the piperazine rings. While 1-(2-Thiazolyl)piperazine dihydrochloride itself is primarily recognized as a versatile chemical intermediate, the broader class of its derivatives exhibits a rich and diverse neuropharmacology.[1][2] This guide synthesizes the current understanding and provides a predictive framework for the neuropharmacological profile of this chemical family. We will explore its likely interactions with key central nervous system (CNS) targets, particularly dopaminergic, serotonergic, and opioidergic systems, and present a rigorous, field-proven workflow for the experimental validation of novel analogues.[3][4][5]

The piperazine moiety is a cornerstone of many CNS-active drugs, including aripiprazole and buspirone, conferring affinity for a range of monoamine receptors.[5] The thiazole ring, a bioisostere for various functional groups, is found in drugs like the dopamine agonist pramipexole and lends unique electronic and structural properties that can be exploited to fine-tune pharmacological activity.[6] The combination of these two moieties creates a powerful platform for developing novel therapeutics for psychiatric and neurological disorders.

Part 1: Predicted Core Neuropharmacological Profile

Given the structural motifs of 1-(2-Thiazolyl)piperazine, a multi-target engagement profile within the CNS is anticipated. The following sections outline the most probable mechanisms of action, grounded in the extensive literature on arylpiperazine and thiazole-containing compounds.

Dopaminergic and Serotonergic Modulation: A Balancing Act

The arylpiperazine pharmacophore is a classic modulator of dopamine (D₂) and serotonin (5-HT) receptors.[7] This dual activity is central to the efficacy of many atypical antipsychotics and antidepressants.

  • Dopamine D₂/D₃ Receptor Interaction: Derivatives are likely to exhibit affinity for D₂ and D₃ receptors.[4] The nature of this interaction (antagonism, partial agonism, or full agonism) would be highly dependent on the other substituents on the scaffold. D₂ receptor antagonism is a hallmark of antipsychotic activity, while D₃ receptor selectivity is pursued for its potential to treat addiction and cognitive deficits with fewer extrapyramidal side effects.[4][8]

  • Serotonin Receptor Interaction: High affinity for various 5-HT receptor subtypes is expected.

    • 5-HT₁A Receptors: Partial agonism at this autoreceptor is a common mechanism for anxiolytic and antidepressant drugs, leading to increased serotonergic tone.[5][9] Activation of postsynaptic 5-HT₁A receptors is associated with decreased aggression and impulsivity.[9]

    • 5-HT₂A Receptors: Antagonism at this receptor is a key feature of atypical antipsychotics, contributing to their efficacy against negative symptoms and a lower risk of motor side effects.

  • The Dopamine-Serotonin Opponency: The interplay between these two neurotransmitter systems is critical for regulating mood, motivation, and executive function.[10] It is theorized that dopamine drives reward-seeking behavior, while serotonin promotes patience and behavioral inhibition.[11][12] Compounds that modulate both systems, such as thiazolylpiperazine derivatives, could offer a sophisticated approach to treating disorders characterized by an imbalance in this circuitry, like depression and schizophrenia.

The following diagram illustrates the hypothesized primary interactions of a thiazolylpiperazine derivative at a CNS synapse, focusing on D₂ and 5-HT₁A receptors, which are coupled to Gᵢ/ₒ proteins.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA SHT_vesicle Serotonin Vesicles SHT Serotonin SHT_vesicle->SHT D2R D₂ Receptor AC Adenylyl Cyclase D2R->AC Gᵢ/ₒ SHT1A 5-HT₁A Receptor SHT1A->AC Gᵢ/ₒ cAMP ↓ cAMP AC->cAMP Neuron_Effect Modulation of Neuronal Firing cAMP->Neuron_Effect Compound 1-(2-Thiazolyl)piperazine Derivative Compound->D2R Antagonism or Partial Agonism Compound->SHT1A Partial Agonism DA->D2R SHT->SHT1A

Caption: Hypothesized interaction with D₂ and 5-HT₁A receptors.

Opioidergic System Engagement

Intriguingly, recent studies have demonstrated that compounds incorporating both thiazole and piperazine rings can exert significant antinociceptive effects through the opioidergic system.[3][5]

  • Mechanism: Molecular docking and in vivo studies suggest that these derivatives can act as agonists at µ- and δ-opioid receptors.[3][5]

  • Therapeutic Implication: This activity opens a promising avenue for the development of novel analgesics. The naloxone-reversible effects seen in animal models confirm the involvement of opioid pathways, indicating potential for treating both central and peripheral pain.[5]

Part 2: A Rigorous Framework for Experimental Validation

To move from a predicted profile to confirmed pharmacological activity, a systematic, multi-tiered experimental approach is essential. This workflow ensures that data is robust, reproducible, and directly informs subsequent development decisions.

In Vitro Characterization: From Binding to Function

The initial phase focuses on quantifying the interaction of the test compound with its molecular targets.

Table 1: Primary CNS Receptor Binding Panel

Receptor Target Radioligand Tissue/Cell Source Purpose
Dopamine D₂ [³H]Spiperone HEK-293 cells expressing hD₂R Determine binding affinity (Kᵢ)
Dopamine D₃ [³H]Spiperone HEK-293 cells expressing hD₃R Determine binding affinity (Kᵢ)
Serotonin 5-HT₁A [³H]8-OH-DPAT HEK-293 cells expressing h5-HT₁AR Determine binding affinity (Kᵢ)
Serotonin 5-HT₂A [³H]Ketanserin HEK-293 cells expressing h5-HT₂AR Determine binding affinity (Kᵢ)
Opioid µ [³H]DAMGO CHO cells expressing hMOR Determine binding affinity (Kᵢ)
Opioid δ [³H]DPDPE CHO cells expressing hDOR Determine binding affinity (Kᵢ)
Adrenergic α₁ [³H]Prazosin Rat Cortex Assess off-target activity

| Histamine H₁ | [³H]Pyrilamine | HeLa cells expressing hH₁R | Assess off-target activity |

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from recombinant cell lines expressing the human receptor of interest. Total protein concentration is determined via a Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kₑ), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: A parallel set of wells containing a high concentration of a known, non-labeled ligand (e.g., 10 µM haloperidol for D₂) is used to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

  • Rationale: This assay determines the functional nature of the compound's interaction (agonist, antagonist, or inverse agonist) by measuring G-protein activation.

  • Membrane Preparation: Use membranes from cells expressing the receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and [³⁵S]GTPγS.

  • Agonist Mode: Add increasing concentrations of the test compound to the wells and incubate to measure stimulation of [³⁵S]GTPγS binding. A known agonist serves as a positive control.

  • Antagonist Mode: Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist along with increasing concentrations of the test compound to measure inhibition of agonist-stimulated binding.

  • Incubation & Harvesting: Follow similar incubation and harvesting steps as the binding assay.

  • Data Analysis: Plot stimulated binding against log concentration. For agonist mode, determine the EC₅₀ and Eₘₐₓ (relative to the full agonist). For antagonist mode, determine the IC₅₀.

The following diagram outlines the logical flow for in vitro characterization.

start Novel Thiazolylpiperazine Derivative binding Step 1: Radioligand Binding Assays start->binding binding_panel Screen against CNS Receptor Panel (D₂, 5-HT₁A, MOR, etc.) binding->binding_panel determine_ki Determine Kᵢ Values binding_panel->determine_ki functional Step 2: Functional Assays ([³⁵S]GTPγS or cAMP) determine_ki->functional For high-affinity hits (Kᵢ < 100 nM) off_target Assess Off-Target Liabilities determine_ki->off_target determine_func Determine EC₅₀/IC₅₀ and Intrinsic Activity (Agonist vs. Antagonist) functional->determine_func profile Comprehensive In Vitro Profile determine_func->profile off_target->profile

Caption: A systematic workflow for in vitro characterization.

In Vivo Behavioral Pharmacology: Linking Mechanism to Effect

Based on the in vitro profile, specific animal models are chosen to test for the predicted physiological effects.

Table 2: In Vivo Model Selection Based on In Vitro Data

In Vitro Finding Predicted In Vivo Effect Recommended Behavioral Model
D₂ Antagonism / 5-HT₂A Antagonism Antipsychotic-like Apomorphine- or PCP-induced hyperlocomotion
5-HT₁A Partial Agonism Anxiolytic / Antidepressant-like Elevated Plus Maze, Forced Swim Test

| µ/δ Opioid Agonism | Analgesic | Hot Plate Test, Tail-Flick Test |

Experimental Protocol: Hot Plate Test for Central Analgesic Activity

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male Swiss Albino mice (20-25g) are typically used.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Dosing: Administer the test compound (e.g., 1-(2-Thiazolyl)piperazine derivative), a vehicle control, or a positive control (e.g., morphine) via the appropriate route (e.g., intraperitoneal).

  • Post-Dosing Latency: At set time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using ANOVA followed by a post-hoc test.[3]

Conclusion and Future Directions

The 1-(2-Thiazolyl)piperazine scaffold is a promising platform for the discovery of novel neuropharmacological agents. While the specific dihydrochloride salt is a valuable chemical starting point, its derivatives are predicted to possess significant modulatory activity at key monoamine and opioid receptors.[13] The true potential lies in the synthesis and systematic evaluation of analog libraries to delineate structure-activity relationships (SAR).

Future research should focus on modifying the substituents on both the thiazole and piperazine rings to optimize potency, selectivity, and pharmacokinetic properties. The experimental framework provided in this guide offers a self-validating pathway to identify and characterize promising lead compounds, ultimately paving the way for potential new therapies for a range of complex neurological and psychiatric disorders.

References

  • Kopru, B. et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals (Basel). Available from: [Link]

  • National Institutes of Health. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Available from: [Link]

  • PubChem. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806. Available from: [Link]

  • MDPI. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. Available from: [Link]

  • National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • National Center for Biotechnology Information. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]

  • MDPI. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Available from: [Link]

  • National Institutes of Health. Modulating the neuromodulators: dopamine, serotonin and the endocannabinoid system. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available from: [Link]

  • ResearchGate. Effect of novel thiazolinylphenyl-piperazines (2a–c) on PCa cell viability. Available from: [Link]

  • Stanford University. Dopamine and serotonin work in opposition to shape learning. Available from: [Link]

  • MDPI. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available from: [Link]

  • Frontiers. Neuromodulatory Systems and Their Interactions: A Review of Models, Theories, and Experiments. Available from: [Link]

  • National Institutes of Health. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]

  • PubMed. Current awareness of piperazines: pharmacology and toxicology. Available from: [Link]

  • YouTube. BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. Available from: [Link]

  • PubMed. 5-Piperazinylalkyl-2(3H)-oxazolones with neuroleptic activity. Available from: [Link]

  • Wikipedia. 5-HT1A receptor. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

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Methodological & Application

Technical Application Note: In Vivo Pharmacological Profiling of 1-(2-Thiazolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the serotonergic modulation of behavior using 1-(2-Thiazolyl)piperazine dihydrochloride (1-TP). While often utilized as a chemical building block or identified as a metabolite of antipsychotics (e.g., ziprasidone derivatives), this compound possesses intrinsic pharmacological activity as an arylpiperazine, necessitating precise experimental control.

Part 1: Abstract & Mechanistic Grounding

Compound Overview: 1-(2-Thiazolyl)piperazine dihydrochloride (CAS: 209733-13-1) is a piperazine-based heterocycle. Pharmacologically, it functions as a serotonergic probe with mixed affinity for 5-HT receptors. Like its structural analogs (e.g., mCPP, TFMPP), it modulates the 5-HT2C (agonist/partial agonist) and 5-HT2A (antagonist/partial agonist) receptors, and possesses affinity for


-adrenergic receptors.

Key Applications:

  • Anxiety & Depression Models: Investigating 5-HT2C-mediated anxiogenesis.

  • Feeding Behavior: Assessing anorexigenic effects via hypothalamic 5-HT2C activation.

  • Metabolite Activity: Determining the contribution of the piperazine moiety to the in vivo profile of parent drugs (e.g., ziprasidone-like scaffolds).

Part 2: Pre-Experimental Considerations

Formulation & Stability

The dihydrochloride salt form confers excellent water solubility, eliminating the need for organic co-solvents (DMSO/Tween) that can confound behavioral data.

  • Vehicle: 0.9% Sterile Saline (0.9% NaCl).

  • Solubility: Soluble up to ~50 mg/mL in water.

  • pH Adjustment: The dihydrochloride salt is acidic. Critical Step: Buffer the solution to pH 6.0–7.4 using minimal 1N NaOH or PBS to prevent peritoneal irritation (writhing) which mimics nociception or anxiety.

  • Stability: Prepare fresh daily. Store stock powder at -20°C, desiccated.

Dosage Selection

Arylpiperazines exhibit a biphasic dose-response curve. High doses (>20 mg/kg) often induce non-specific sedation (serotonin syndrome-like behaviors) that masks specific anxiolytic/anorexic effects.

SpeciesRouteRec.[1][2][3][4][5] Dose RangeTmax (Est.)
Mouse (C57BL/6)i.p. / p.o.1.0 – 10.0 mg/kg20–30 min
Rat (Sprague-Dawley)i.p. / p.o.0.5 – 5.0 mg/kg30–45 min

Part 3: Experimental Protocols

Protocol A: Assessment of Anxiogenic/Anxiolytic Activity (Elevated Plus Maze)

Rationale: 5-HT2C agonists typically induce anxiogenic-like behavior (reduced open arm time), while 5-HT1A agonists are anxiolytic. This assay profiles the net effect of 1-TP.

Workflow:

  • Acclimatization: Handle animals for 3 days prior to testing to reduce baseline stress.

  • Dosing: Administer 1-TP (1, 3, or 10 mg/kg) or Vehicle (Saline) i.p. 30 minutes prior to testing.

  • Apparatus: Elevated Plus Maze (EPM) under dim lighting (approx. 100 lux).

  • Test: Place subject in the center zone facing an open arm. Record for 5 minutes.

  • Endpoints:

    • % Time in Open Arms (Anxiety index).

    • Total Distance Traveled (Locomotor control).

    • Closed Arm Entries (Activity index).

Validation Control: Pre-treat a separate cohort with a selective 5-HT2C antagonist (e.g., SB-242084 , 1 mg/kg) to confirm receptor specificity.

Protocol B: Feeding Behavior Assay (Anorexigenic Potential)

Rationale: Activation of POMC neurons via 5-HT2C receptors in the arcuate nucleus suppresses appetite.

Workflow:

  • Fasting: Fast rats/mice for 16–24 hours (water ad libitum).

  • Dosing: Administer 1-TP (3–10 mg/kg, i.p.) 30 minutes before dark cycle onset (or immediately before food presentation).

  • Food Presentation: Provide pre-weighed standard chow pellets.

  • Measurement: Weigh remaining food at 30 min, 1 h, 2 h, and 4 h post-presentation.

  • Data Analysis: Calculate cumulative food intake (g/kg body weight).

Part 4: Visualization & Signaling Pathways

Figure 1: Putative Signaling Mechanism of 1-(2-Thiazolyl)piperazine The diagram below illustrates the Gq-coupled pathway activated by 1-TP at the 5-HT2C receptor, leading to downstream behavioral outputs.

G Compound 1-(2-Thiazolyl) piperazine Receptor 5-HT2C Receptor (GPCR) Compound->Receptor Agonist Binding Gprotein Gαq/11 Receptor->Gprotein Activation Effector PLCβ Gprotein->Effector Stimulates SecondMessenger IP3 / DAG Effector->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ Release SecondMessenger->Calcium Signaling Neurons POMC Neurons (Hypothalamus) Calcium->Neurons Excitation Behavior Hypolocomotion Anorexia Anxiety Neurons->Behavior Physiological Output

Caption: Figure 1. Signal transduction pathway for 1-(2-Thiazolyl)piperazine mediated 5-HT2C activation.

Figure 2: Experimental Timeline (Acute Dosing)

Workflow cluster_0 Preparation Phase cluster_1 Experimental Phase Step1 Weigh Subject (Baseline) Step2 Prepare Solution (PBS/Saline, pH 7.4) Step1->Step2 Step3 Administer 1-TP (i.p. injection) Step2->Step3 Step4 Wait Period (Tmax: 30 min) Step3->Step4 Step5 Behavioral Assay (EPM / Open Field) Step4->Step5 Step6 Data Analysis (ANOVA) Step5->Step6

Caption: Figure 2. Standardized in vivo workflow for acute pharmacological testing.

Part 5: Data Analysis & Statistics

  • Normalization: Express behavioral data as % change from Vehicle control.

  • Statistical Test:

    • Two groups (Vehicle vs. Drug): Unpaired Student’s t-test.

    • Multiple doses: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Exclusion Criteria: Exclude animals showing signs of "serotonin syndrome" (hind limb abduction, head weaving, tremor) unless this is the specific endpoint, as motor impairment confounds anxiety/feeding data.

Part 6: References

  • Di Giovanni, G., & De Deurwaerdère, P. (2016). Neuronal control of the 5-HT2C receptor. Frontiers in Pharmacology.

  • Higgins, G. A., et al. (2013). Pharmacological manipulation of the 5-HT2C receptor: functional consequences. Handbook of Experimental Pharmacology.

  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by 5-HT1C receptors. British Journal of Pharmacology. (Note: 5-HT1C was reclassified as 5-HT2C; this paper establishes the arylpiperazine protocol).

  • PubChem Compound Summary. (2024). 1-(2-Thiazolyl)piperazine.[6] National Center for Biotechnology Information.

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1-(2-Thiazolyl)piperazine dihydrochloride for PET imaging of sigma receptors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 1-(2-Thiazolyl)piperazine Dihydrochloride in Sigma Receptor PET Tracer Development and Validation

Executive Summary

This application note details the protocol for utilizing 1-(2-Thiazolyl)piperazine dihydrochloride (1-TZP·2HCl) in the development and validation of Positron Emission Tomography (PET) radioligands targeting Sigma receptors (


 and 

).

While high-affinity ligands like


 and 

are established, the piperazine-thiazole scaffold remains a critical pharmacophore for developing novel tracers with optimized lipophilicity (

) and kinetic profiles. This guide covers two primary applications:
  • Precursor Utilization: Radiosynthesis of

    
    -labeled derivatives via 
    
    
    
    -methylation of the secondary amine.
  • Biological Validation: Use of the "cold" dihydrochloride salt as a blocking agent to determine specific binding and

    
    -receptor selectivity in vitro and in vivo.
    

Scientific Rationale & Mechanism

The Piperazine-Thiazole Scaffold

The 1-(2-Thiazolyl)piperazine moiety serves as a privileged structure in medicinal chemistry.[1] The basic nitrogen of the piperazine ring (pKa


 8.5–9.0) mimics the protonated amine required for the ionic interaction with Asp126  (in 

) or equivalent residues in

receptors. The thiazole ring provides aromatic stacking capabilities and hydrogen bond acceptance, modulating affinity and selectivity against off-targets like 5-HT receptors.
Why the Dihydrochloride Salt?

The dihydrochloride salt (1-TZP·2HCl) is the preferred storage form due to enhanced stability and resistance to oxidation compared to the free base. However, for radiosynthesis (nucleophilic substitution), the salt must be converted to the free base to restore the nucleophilicity of the secondary amine.

Application A: Radiosynthesis Protocol

Objective: Synthesis of


 (or derivative) for PET imaging.
Pre-Synthesis: Free-Basing the Precursor

Rationale: The protonated amine in the dihydrochloride salt is non-nucleophilic. It must be neutralized to react with


 or 

.

Protocol:

  • Dissolve 10 mg of 1-(2-Thiazolyl)piperazine dihydrochloride in 1 mL of saturated

    
     solution.
    
  • Extract three times with 1 mL of dichloromethane (DCM) or ethyl acetate.

  • Dry the combined organic layers over anhydrous

    
    .
    
  • Filter and evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the resulting oil (free base) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL for use as the labeling precursor.

Automated Radiosynthesis ( -Methylation)

System: GE TRACERlab FX C Pro or equivalent.

Step-by-Step Workflow:

  • Radionuclide Production: Generate

    
     via the 
    
    
    
    nuclear reaction.
  • Conversion: Convert

    
     to 
    
    
    
    (Methyl Iodide) or
    
    
    (Methyl Triflate) via the gas-phase method.
  • Labeling Reaction:

    • Trapping: Pass

      
       into the reaction vessel containing 0.5–1.0 mg of 1-(2-Thiazolyl)piperazine free base  in 300 µL anhydrous DMF.
      
    • Base: Add 2–3 µL of 5M NaOH or TBAOH (optional, to ensure deprotonation).

    • Conditions: Heat at 80°C for 2 minutes.

  • Purification:

    • Dilute reaction mixture with 1.5 mL mobile phase.

    • Inject onto semi-preparative HPLC (C18 column, e.g., Luna 10µ, 250x10mm).

    • Eluent: Ethanol/Phosphate Buffer (pH 7.4) gradient (typically 20:80 to 60:40).

  • Formulation: Collect the product peak, dilute with water, trap on a C18 Sep-Pak, wash with water, and elute with ethanol (1 mL) followed by saline (9 mL) through a 0.22 µm sterile filter.

Visualization of Synthesis Pathway

Radiosynthesis Salt 1-TZP·2HCl (Storage Form) FreeBase 1-TZP Free Base (Nucleophile) Salt->FreeBase NaHCO3 / Extraction Reaction N-Alkylation (80°C, DMF) FreeBase->Reaction C11_Pre [11C]CH3-OTf (Electrophile) C11_Pre->Reaction Crude Crude Mixture Reaction->Crude HPLC Semi-Prep HPLC Purification Crude->HPLC Final [11C]Tracer (Sterile Vial) HPLC->Final Sep-Pak Formulation

Figure 1: Workflow for converting 1-(2-Thiazolyl)piperazine 2HCl into a PET tracer.

Application B: Biological Validation (Blocking Studies)

Objective: Use non-radioactive 1-(2-Thiazolyl)piperazine to determine specific binding of Sigma-targeted tracers.

In Vitro Competition Binding (Autoradiography)

Rationale: To verify if a new tracer binds to the same site as the piperazine-thiazole pharmacophore.

Protocol:

  • Tissue Prep: Prepare 20 µm cryosections of rat brain (cortex and hippocampus are

    
     rich).
    
  • Incubation: Incubate slides with the radioligand (e.g., 1 nM

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Blocking Condition: In adjacent slides, add 10 µM 1-(2-Thiazolyl)piperazine dihydrochloride .

    • Note: The salt is water-soluble; no DMSO is needed for the blocking solution.

  • Analysis: Wash, dry, and expose to a phosphor screen.

  • Calculation:

    
    
    
In Vivo Blocking (PET Imaging)

Rationale: To demonstrate target specificity in live subjects.

Protocol:

  • Control Scan: Inject animal (e.g., mouse/rat) with radiotracer (5–10 MBq). Perform dynamic PET scan (0–60 min).

  • Blocking Scan (Separate day or separate group):

    • Pre-treat animal with 1-(2-Thiazolyl)piperazine dihydrochloride (1 mg/kg to 10 mg/kg, i.v. or i.p.) 15–30 minutes prior to tracer injection.

    • Caution: Monitor for serotonergic effects (head twitch response) as this scaffold has 5-HT affinity.[2]

  • Data Analysis: Compare Standard Uptake Values (SUV) in target regions (brain, tumor). A significant reduction (>50%) in SUV indicates specific binding.[3]

Quality Control & Data Presentation

HPLC Quality Control Parameters

The following parameters must be met before releasing the tracer for biological use.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No significant UV impuritiesAnalytical HPLC (UV 254 nm)
Molar Activity (

)
> 37 GBq/µmol (> 1 Ci/µmol)Calculated from UV mass calibration
pH 4.5 – 8.0pH strip
Residual Solvent DMF < 880 ppmGas Chromatography
Identity Co-elution with cold standardSpiking with 1-TZP reference
Validation Logic Flow

Validation Start New Sigma Tracer Candidate InVitro In Vitro Binding (Rat Brain Homogenate) Start->InVitro Blocker Add 1-TZP 2HCl (10 µM) InVitro->Blocker Result Compare Ki / Bmax Blocker->Result Decision >50% Displacement? Result->Decision Pass Specific Binding Confirmed Proceed to In Vivo Decision->Pass Yes Fail Non-Specific Binding Redesign Tracer Decision->Fail No

Figure 2: Decision tree for validating tracer specificity using 1-TZP blocking.

Safety & Handling

  • Chemical Safety: 1-(2-Thiazolyl)piperazine is an irritant. Wear gloves, goggles, and work in a fume hood.

  • Radiological Safety: All

    
     work must be performed in a lead-shielded hot cell. Personnel must wear dosimeters.
    
  • Pharmacology: As a metabolite of antipsychotics (e.g., Ziprasidone), 1-TZP has biological activity. In blocking studies, ensure the dose does not cause saturation of off-target receptors (e.g., 5-HT

    
    ) that could confound physiological interpretation.
    

References

  • Sigma-1 Receptor Radioligands Overview: Narayanaswami, G., & Raymond, J. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Journal of Medicinal Chemistry. [Link]

  • Piperazine-Thiazole Scaffold in Drug Discovery: Das, J., et al. (2023).[4][5] Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Radiosynthesis of Piperazine-based Sigma Tracers: Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. [Link]

  • Sigma Receptor Pharmacology & Blocking: Guitart, X., et al. (2004). Sigma receptors: biology and function. Current Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 1-(2-Thiazolyl)piperazine Dihydrochloride as a High-Affinity Ligand for Dopamine D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D2/D3 Receptor Ligands

The D2-like family of dopamine receptors, comprising the D2, D3, and D4 subtypes, are critical G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1][2] These receptors, particularly the D2 and D3 subtypes, are implicated in the regulation of mood, cognition, motivation, and motor control.[3][4][5] Dysregulation of dopaminergic pathways is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[4][6] Consequently, ligands that can selectively modulate D2 and D3 receptors are invaluable tools for both basic research and therapeutic development.[4]

1-(2-Thiazolyl)piperazine and its analogs belong to a class of N-substituted piperazine compounds that have shown significant promise as ligands for dopamine receptors.[7][8] The thiazole-piperazine scaffold is a versatile structure in medicinal chemistry, appearing in compounds with a range of biological activities.[9][10][11][12][13] This document provides a detailed guide for researchers on the application of 1-(2-Thiazolyl)piperazine dihydrochloride, a representative compound of this class, for the in vitro characterization of D2 and D3 receptors. We will cover the underlying principles, provide step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and stability of the compound.

PropertyValue
Chemical Name 1-(2-Thiazolyl)piperazine dihydrochloride
Molecular Formula C₇H₁₁N₃S · 2HCl
Appearance Off-white to beige crystalline powder
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[14][15]
Solubility Soluble in water and methanol.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

  • Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[15][16]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][16]

  • Wash hands thoroughly after handling.[15]

Mechanism of Action: D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which primarily couple to inhibitory G-proteins of the Gαi/o family.[1][4] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This canonical signaling pathway is a primary target for functional assays designed to characterize ligand activity.

D2_D3_Signaling cluster_membrane Plasma Membrane Receptor D2/D3 Receptor G_Protein Gαi/o-GDP -Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Ligand 1-(2-Thiazolyl)piperazine (Agonist) Ligand->Receptor Binds cAMP cAMP (Decreased) ATP->cAMP Conversion Downstream Inhibition of Downstream Effectors (e.g., PKA) cAMP->Downstream Leads to

Caption: Canonical Gαi/o signaling pathway for D2/D3 receptors.

Application 1: In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The most common format is a competitive binding assay, where the unlabeled test ligand (1-(2-Thiazolyl)piperazine) competes with a known radiolabeled ligand for binding to the receptor.

Principle: The ability of 1-(2-Thiazolyl)piperazine to displace a high-affinity radioligand (e.g., [³H]spiperone or [¹²⁵I]IABN) from D2 or D3 receptors is measured.[7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to the equilibrium dissociation constant (Ki), a true measure of affinity.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing D2 or D3 Receptors) start->prep plate Plate Assay Components: - Membranes - Radioligand ([³H]spiperone) - Test Ligand (serial dilution) - Buffer prep->plate incubate Incubate (e.g., 60 min at 37°C) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Cold Assay Buffer) filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for membranes prepared from HEK293 cells stably expressing human D2 or D3 receptors.[7]

1. Materials & Reagents:

  • Cell Membranes: HEK293 cell membranes expressing either hD2 or hD3 receptors.

  • Test Compound: 1-(2-Thiazolyl)piperazine dihydrochloride stock solution (e.g., 10 mM in DMSO).

  • Radioligand: [³H]spiperone or [¹²⁵I]IABN.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Determiner: 10-25 µM (+)-Butaclamol.[7]

  • Wash Buffer: Cold 10 mM Tris-HCl, 150 mM NaCl, pH 7.5.[7]

  • 96-well plates, glass fiber filters, filtration manifold, liquid scintillation cocktail, and scintillation counter.

2. Experimental Procedure:

StepActionRationale & Expert Insights
1 Prepare Serial Dilutions: Prepare a serial dilution of 1-(2-Thiazolyl)piperazine in assay buffer. Typically, a 10-point curve covering a wide concentration range (e.g., 1 pM to 10 µM) is sufficient.Causality: A wide concentration range is crucial to define both the top and bottom plateaus of the competition curve, ensuring an accurate IC₅₀ determination.
2 Prepare Assay Plate: In a 96-well plate, add reagents in triplicate for each condition: Total Binding (TB), Non-Specific Binding (NSB), and Test Compound concentrations.Trustworthiness: Running samples in triplicate is essential for statistical robustness and identifying outliers.
* Total Binding (TB): 25 µL buffer, 50 µL radioligand, 100 µL membranes.* TB represents the maximum binding of the radioligand in the absence of a competitor.
* Non-Specific Binding (NSB): 25 µL (+)-Butaclamol, 50 µL radioligand, 100 µL membranes.* (+)-Butaclamol is a high-affinity antagonist that occupies all specific receptor sites. Any remaining radioligand binding is considered non-specific (to the filter, plastic, etc.).[7]
* Test Compound: 25 µL of each 1-(2-Thiazolyl)piperazine dilution, 50 µL radioligand, 100 µL membranes.* The final radioligand concentration should be approximately equal to its Kd for the receptor to ensure sensitive competition.[7]
3 Incubate: Seal the plate and incubate for 60 minutes at 37°C with gentle agitation.Causality: Incubation allows the binding reaction to reach equilibrium. The chosen temperature and time should be optimized but these are standard starting conditions.[7]
4 Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.Self-Validation: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex, which would lead to an underestimation of binding.
5 Wash: Immediately wash the filters 3-4 times with ice-cold wash buffer.Causality: Washing removes unbound radioligand, reducing background noise and improving the signal-to-noise ratio. Using ice-cold buffer minimizes dissociation during the wash steps.
6 Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Normalize the data: Express the binding at each test compound concentration as a percentage of the maximum specific binding.

  • Plot the normalized data against the log concentration of 1-(2-Thiazolyl)piperazine.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Example Data Presentation:

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2 Ki / D3 Ki)
1-(2-Thiazolyl)piperazineHypothetical ValueHypothetical ValueCalculated Value
Dopamine~500~20~25
(+)-Butaclamol~1~1~1

Application 2: In Vitro Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For D2/D3 receptors, this typically involves measuring the inhibition of cAMP production.

Principle: D2/D3 receptors are Gαi/o-coupled, so their activation inhibits adenylyl cyclase.[1] In this assay, adenylyl cyclase is first stimulated with forskolin. The ability of an agonist, like 1-(2-Thiazolyl)piperazine, to reverse this stimulation and reduce cAMP levels is quantified. This allows for the determination of the compound's potency (EC₅₀) and efficacy (Emax). Conversely, an antagonist will block the ability of a known agonist to inhibit cAMP production.

Functional_Assay_Workflow start Start seed_cells Seed Cells (e.g., CHO or HEK293 expressing D2 or D3) start->seed_cells pre_incubate Pre-incubate with Test Ligand (Agonist or Antagonist) seed_cells->pre_incubate stimulate Stimulate with Forskolin (and reference agonist for antagonist mode) pre_incubate->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate lyse_and_detect Lyse Cells & Detect cAMP (e.g., HTRF, ELISA) incubate->lyse_and_detect analyze Data Analysis (Calculate EC₅₀/IC₅₀ and Emax) lyse_and_detect->analyze end End analyze->end

Sources

Application Note: 1-(2-Thiazolyl)piperazine Dihydrochloride in Pain Research Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating nociceptive signaling pathways and structure-activity relationships (SAR) of heterocyclic compounds. It addresses the pharmacological profiling of 1-(2-Thiazolyl)piperazine dihydrochloride , a critical chemical probe and scaffold in pain research.[1]

Mechanistic Profiling & Experimental Protocols

Part 1: Scientific Foundation & Mechanism of Action

Introduction

1-(2-Thiazolyl)piperazine (1-TP) is a piperazine derivative structurally distinct from the simple anthelmintic "piperazine."[1] In pain research, it serves two primary roles:

  • Pharmacological Probe: As a tool to investigate the balance between inhibitory (GABAergic) and excitatory (Serotonergic/Glutamatergic) transmission in the spinal dorsal horn.

  • Chemical Scaffold: A core moiety in the synthesis of novel non-opioid analgesics.[1]

Mechanism of Action: The "Disinhibition" Hypothesis

Unlike simple analgesics, 1-TP exhibits a complex pharmacological profile.[1] Research into aryl-piperazine derivatives (e.g., 1-PP, mCPP) suggests that 1-TP acts primarily through GABA-A receptor antagonism and 5-HT receptor modulation .[1]

  • GABA-A Antagonism (Pro-Nociceptive): Similar to 1-(2-pyrimidinyl)piperazine (1-PP), 1-TP can block GABA-A receptors.[1] In the spinal cord, this blockade removes tonic inhibition (disinhibition), potentially lowering the pain threshold and inducing allodynia (pain from non-painful stimuli). This makes it a candidate for modeling central sensitization .[1]

  • 5-HT Modulation (Variable): Depending on the specific conformational state and concentration, thiazolyl-piperazines can interact with 5-HT1A or 5-HT2C receptors, which can either facilitate or inhibit nociceptive processing.[1]

Figure 1: Signal Transduction & Mechanism of Action The following diagram illustrates the dual pathway where 1-TP may block inhibitory GABAergic tone while modulating serotonergic descending pathways.[1]

G cluster_spinal Spinal Dorsal Horn (Synaptic Cleft) GABA_Neuron Inhibitory Interneuron (GABA Release) GABA_Rec GABA-A Receptor (Cl- Channel) GABA_Neuron->GABA_Rec Release GABA WDR_Neuron Wide Dynamic Range (WDR) Neuron GABA_Rec->WDR_Neuron Inhibitory Current (IPSP) Outcome_Pain Hyperalgesia / Allodynia (Central Sensitization) WDR_Neuron->Outcome_Pain Increased Firing Rate Outcome_Analgesia Antinociception (If 5-HT Dominant) Serotonin_Pathway Descending 5-HT Pathway Serotonin_Pathway->WDR_Neuron Complex Modulation Compound 1-(2-Thiazolyl)piperazine (Probe) Compound->GABA_Rec Antagonism (Blockade) Disinhibition Compound->Serotonin_Pathway Modulation (Agonist/Antagonist)

Caption: 1-TP blocks GABA-A receptors, reducing chloride influx (disinhibition) and increasing WDR neuron excitability, leading to hypersensitivity.[1]

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility

The dihydrochloride salt form is critical for aqueous solubility.[1] The free base is poorly soluble in water and requires organic solvents (DMSO/Ethanol) which can confound in vivo pain data.

Reagents:

  • 1-(2-Thiazolyl)piperazine dihydrochloride (Purity >98%)[1]

  • Vehicle: Sterile 0.9% Saline (Physiological Saline)

  • Optional: 1-5% DMSO if using the free base (Not recommended for i.t.[1] injection).

Procedure:

  • Weighing: Weigh the calculated amount of dihydrochloride salt. Note the molecular weight difference (Salt MW ≈ 242.17 g/mol vs. Free Base MW ≈ 169.25 g/mol ).

  • Dissolution: Add sterile saline. Vortex for 30 seconds.[1] The solution should be clear and colorless.

  • pH Adjustment: Check pH. Dihydrochloride salts can be acidic.[1] Adjust to pH ~7.0–7.4 using dilute NaOH if necessary to prevent injection-site irritation (which mimics pain).[1]

  • Filtration: Filter sterilize through a 0.22 µm syringe filter.

Protocol B: Intrathecal (i.t.) Administration (Mouse Model)

This route isolates spinal mechanisms, distinguishing them from systemic effects.

Objective: Assess spinal disinhibition (allodynia induction) or analgesia.

Workflow:

  • Anesthesia: Lightly anesthetize mouse (Isoflurane 2-3%).[1]

  • Positioning: Hold the mouse by the pelvic girdle.[1]

  • Injection: Insert a 30G needle attached to a Hamilton syringe into the L5-L6 intervertebral space.[1]

  • Volume: Inject 5 µL of 1-TP solution (Dose range: 1 – 30 µ g/mouse ).

  • Verification: A successful injection is indicated by a "tail flick" reflex.[1]

  • Recovery: Allow 10-15 minutes for recovery before behavioral testing.

Protocol C: Behavioral Assays (Von Frey & Tail Flick)

1. Von Frey Test (Mechanical Allodynia)

  • Rationale: If 1-TP acts as a GABA antagonist, it will lower the mechanical threshold (allodynia).[1]

  • Step 1: Place mouse in a mesh-bottom cage; acclimate for 30 mins.[1]

  • Step 2: Apply calibrated filaments to the plantar surface of the hind paw.

  • Step 3: Record the 50% withdrawal threshold (Up-Down Method).

  • Expected Result: Dose-dependent decrease in threshold (hypersensitivity) if GABA blockade dominates.[1]

2. Tail Flick Test (Thermal Nociception)

  • Rationale: Measures spinal reflex latency.[1]

  • Step 1: Restrain mouse gently.[1]

  • Step 2: Focus radiant heat source on the tail.[1]

  • Step 3: Measure latency to withdrawal (Cut-off: 10-15s to prevent tissue damage).[1]

  • Expected Result: Shortened latency (hyperalgesia) or prolonged latency (analgesia).[1]

Part 3: Data Analysis & Interpretation

Quantitative Reference Table

Use the following table to interpret results against known standards.

Compound ClassMechanismVon Frey ThresholdTail Flick LatencyClinical Correlate
Saline (Vehicle) InertBaseline (e.g., 1.0 g)Baseline (e.g., 4-5 s)Normal
Bicuculline GABA-A AntagonistDecrease (< 0.2 g)DecreaseNeuropathic Pain
Morphine Opioid AgonistIncrease (> 2.0 g)Increase (> 10 s)Analgesia
1-(2-Thiazolyl)piperazine Putative GABA Antag. Decrease (Predicted) Decrease/No ChangeCentral Sensitization
Thiazole-Piperazine Derivatives Opioid/5-HT ModulatorsIncreaseIncreaseNovel Analgesics
Troubleshooting & Controls
  • Control for Acidity: If the dihydrochloride solution is too acidic, it will cause immediate "biting/licking" behavior upon injection, which is an artifact, not pharmacological hyperalgesia. Always buffer to pH 7.4.

  • Seizure Risk: High doses of GABA antagonists (intrathecal) can induce spontaneous motor spasms or seizures. Monitor mice for "straub tail" or convulsions.

References

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. Source:Molecules (2021).[1][2] This study demonstrates that while the core scaffold is 1-TP, adding specific side chains creates opioid-mediated analgesia.[1] URL:[Link]

  • Structure-dependent inhibition of the human alpha1beta2gamma2 GABA(A) receptor by piperazine derivatives. Source:Biochemical Pharmacology (2015).[1] Establishes the mechanism of simple aryl-piperazines (like 1-chlorophenylpiperazine) as GABA-A antagonists.[1][3] URL:[Link][1]

  • 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones. Source:Brain Research.[1] Provides the direct electrophysiological evidence that the pyrimidine analog of 1-TP blocks GABA currents, supporting the disinhibition hypothesis. URL:[Link]

  • Piperazine Dihydrochloride (Chemical Safety & Properties). Source:PubChem.[1] Verifies chemical structure, solubility, and safety data for the dihydrochloride salt. URL:[Link][1]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(2-Thiazolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole-Piperazine Scaffolds in Oncology

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[2][3] The nitrogen and sulfur atoms within the thiazole ring are crucial for establishing interactions with various biological targets, often leading to the inhibition of key cellular processes involved in cancer progression.[1] Similarly, the piperazine moiety is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. The combination of these two pharmacophores in 1-(2-Thiazolyl)piperazine dihydrochloride suggests its potential as a novel anticancer agent.

Compounds with similar structures have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[3][4][5] Microtubules are essential for maintaining cell structure and are critical components of the mitotic spindle, which ensures the proper segregation of chromosomes during cell division.[3] Agents that interfere with microtubule function can lead to a mitotic catastrophe and ultimately, cell death, making them a cornerstone of cancer chemotherapy.[3][6]

A key consequence of dysregulated cell cycle and mitotic stress in cancer is centrosome amplification , a condition where cells possess more than the normal two centrosomes.[4][7][8] This is a hallmark of many cancers, including breast, ovarian, and lung cancer, and is associated with chromosomal instability and poor prognosis.[7][8] Interestingly, cancer cells with supernumerary centrosomes have developed a survival mechanism known as centrosome clustering , where they group their extra centrosomes to form a pseudo-bipolar spindle, thus avoiding multipolar divisions and subsequent cell death.[7][9] Therefore, compounds that can inhibit centrosome clustering represent a promising therapeutic strategy to selectively kill cancer cells with centrosome amplification.

This guide provides detailed protocols for a series of cell-based assays to investigate the anticancer properties of 1-(2-Thiazolyl)piperazine dihydrochloride, with a focus on its potential effects on cell viability, cell cycle progression, and centrosome integrity. We hypothesize that this compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest and potentially inducing declustering of amplified centrosomes in cancer cells.

Chemical Properties and Handling of 1-(2-Thiazolyl)piperazine dihydrochloride

PropertyValueSource
Molecular Formula C₇H₁₁N₃S · 2HClN/A
Appearance White to off-white crystalline solid[10]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol[10]
Storage Store in a cool, dry place, protected from lightN/A

Preparation of Stock Solution:

For cell culture experiments, it is recommended to prepare a stock solution of 1-(2-Thiazolyl)piperazine dihydrochloride in a sterile, aqueous solvent such as sterile water or phosphate-buffered saline (PBS). Due to its free solubility in water, a 10 mM stock solution can be readily prepared.[10] Filter-sterilize the stock solution through a 0.22 µm syringe filter before use. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflows

The following diagram illustrates the proposed experimental workflow for characterizing the effects of 1-(2-Thiazolyl)piperazine dihydrochloride on cancer cells.

experimental_workflow cluster_viability Cell Viability Assessment cluster_cell_cycle Cell Cycle Analysis cluster_centrosome Centrosome Analysis viability_assay MTT Assay determine_ic50 Determine IC50 viability_assay->determine_ic50 Dose-response curve pi_staining Propidium Iodide Staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry immunofluorescence Immunofluorescence Staining (γ-tubulin) microscopy Confocal Microscopy immunofluorescence->microscopy quantification Quantify Centrosome Number & Clustering microscopy->quantification start Treat Cancer Cells with 1-(2-Thiazolyl)piperazine dihydrochloride cluster_viability cluster_viability start->cluster_viability cluster_cell_cycle cluster_cell_cycle start->cluster_cell_cycle cluster_centrosome cluster_centrosome start->cluster_centrosome

Caption: A streamlined workflow for the cellular characterization of 1-(2-Thiazolyl)piperazine dihydrochloride.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Recommended Cell Lines:

  • MDA-MB-231, HCC1143, SKBR3 (Breast Cancer): These cell lines are known to exhibit high levels of centrosome amplification.[11]

  • A549 (Lung Cancer): A commonly used cell line in cancer research.

  • MCF-10A (Non-tumorigenic breast epithelial cells): As a control to assess selectivity.

Materials:

  • 1-(2-Thiazolyl)piperazine dihydrochloride

  • Selected cancer and control cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(2-Thiazolyl)piperazine dihydrochloride in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug, e.g., water or PBS) and a positive control for cell death (e.g., a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Expected Results: A dose-dependent decrease in cell viability is expected in the cancer cell lines treated with 1-(2-Thiazolyl)piperazine dihydrochloride. A significantly higher IC₅₀ value in the non-tumorigenic cell line (MCF-10A) would indicate selective cytotoxicity towards cancer cells.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[11] Microtubule inhibitors typically cause an arrest in the G₂/M phase.[3][6]

Materials:

  • 1-(2-Thiazolyl)piperazine dihydrochloride

  • Selected cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with 1-(2-Thiazolyl)piperazine dihydrochloride at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[5]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Expected Results: Treatment with a microtubule-destabilizing agent is expected to cause an accumulation of cells in the G₂/M phase of the cell cycle, which will be observed as an increase in the G₂/M peak in the flow cytometry histogram compared to the control.

cell_cycle untreated Untreated Cells G1 S G2/M treated Treated Cells (Microtubule Inhibitor) G1 S G2/M Arrest

Caption: Expected shift in cell cycle distribution after treatment with a microtubule inhibitor.

Protocol 3: Immunofluorescence Staining for Centrosome Analysis

Principle: Immunofluorescence microscopy allows for the visualization of specific cellular structures, such as centrosomes, using fluorescently labeled antibodies.[13] By staining for a centrosomal marker like γ-tubulin, which is a key component of the pericentriolar material, one can quantify the number of centrosomes per cell and observe their clustering behavior.[14]

Materials:

  • 1-(2-Thiazolyl)piperazine dihydrochloride

  • Cancer cell lines with known centrosome amplification (e.g., MDA-MB-231)

  • Glass coverslips in 24-well plates

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-γ-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Sterilize glass coverslips and place them in 24-well plates.

    • Seed cells onto the coverslips and allow them to attach overnight.

    • Treat the cells with 1-(2-Thiazolyl)piperazine dihydrochloride at its IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (anti-γ-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei by incubating the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope.

    • Acquire z-stacks to visualize all centrosomes within a cell.

    • Count the number of γ-tubulin-positive foci (centrosomes) in at least 100 cells per condition.

    • Categorize cells as having a normal number of centrosomes (1 or 2) or amplified centrosomes (>2).

    • Observe the spatial distribution of centrosomes in cells with amplification to assess clustering versus declustering.

Expected Results: In the control group of cancer cells with centrosome amplification, the majority of mitotic cells will show clustered centrosomes at the spindle poles. Treatment with an effective centrosome declustering agent, such as a microtubule inhibitor, is expected to result in an increased percentage of mitotic cells with multiple, unclustered centrosomes, leading to the formation of multipolar spindles.

centrosome_clustering cluster_control Control (Clustered Centrosomes) cluster_treated Treated (Declustered Centrosomes) c1 t1 c2 c3 c4 t2 t3 t4

Caption: Visualization of centrosome clustering vs. declustering in cancer cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer effects of 1-(2-Thiazolyl)piperazine dihydrochloride. By systematically evaluating its impact on cell viability, cell cycle progression, and centrosome integrity, researchers can gain valuable insights into its mechanism of action. Positive results from these assays, particularly the induction of G₂/M arrest and centrosome declustering in cancer cells with amplified centrosomes, would strongly support its further development as a novel therapeutic agent. Future studies could explore the specific molecular targets of this compound through techniques such as kinase profiling or affinity chromatography, and its in vivo efficacy could be evaluated in animal models of cancer.

References

  • Saini, H., Mehra, A., & Mittal, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 2021-2042. [Link]

  • Godinho, S. A., & Pellman, D. (2014). Targeting centrosome amplification, an Achilles' heel of cancer. Biochemical Society Transactions, 42(6), 1509-1515. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy. Future Medicinal Chemistry, 7(14), 1895-1916.
  • Karki, R., & Ke, Y. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Letters in Drug Design & Discovery, 19(8), 734-752.
  • MTT Assay Protocol. (2025). YouTube. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). National Institutes of Health. [Link]

  • Khan, I., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651.
  • Woodruff, J. B., Wueseke, O., & Hyman, A. A. (2014). Pericentriolar material structure and dynamics. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 369(1650), 20130459.
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Pannu, V., Rida, P. C. G., & Aneja, R. (2015). Centrosome amplification: a quantifiable cancer cell trait with prognostic value in solid malignancies. Cancer division, 10(1), 1.
  • Gene Expression and Mitotic Exit Induced by Microtubule-Stabilizing Drugs. (2004). AACR Journals. [Link]

  • A Clinical Overview of Centrosome Amplification in Human Cancers. (2012). MDPI. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2023). National Institutes of Health. [Link]

  • Godinho, S. A., Kwon, M., & Pellman, D. (2009). Centrosome clustering requires kinesin-14-mediated cortical pulling forces.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Marketed anti-cancer drugs employing thiazole and 1,3,4-thiadiazole motifs. (2021). ResearchGate. [Link]

  • A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. (2021). Journal of Cell Science. [Link]

  • G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx. [Link]

Sources

Optimized Characterization and Quantification of 1-(2-Thiazolyl)piperazine Dihydrochloride via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust methodology for the mass spectrometric analysis of 1-(2-Thiazolyl)piperazine dihydrochloride (1-TP), a critical heterocyclic building block and potential metabolite in pharmaceutical research. Unlike standard lipophilic drugs, 1-TP is a highly polar, low-molecular-weight amine often supplied as a dihydrochloride salt. This presents specific challenges regarding retention on Reverse Phase (RP) chromatography and ionization competition.

This guide moves beyond generic protocols, offering a targeted HILIC (Hydrophilic Interaction Liquid Chromatography) and Polar C18 approach to ensure reproducible retention and sensitivity. We explore the fragmentation mechanism of the thiazole-piperazine scaffold to provide definitive structural confirmation.

Chemical Identity & Physicochemical Context

Understanding the analyte's properties is the first step in method design. The dihydrochloride salt form implies significant acidity in solution, which must be neutralized or buffered during analysis to prevent corrosion of stainless steel LC components and to control ionization state.

PropertyDetail
Compound Name 1-(2-Thiazolyl)piperazine dihydrochloride
CAS Number 42270-37-1 (Free base); Salt forms vary
Formula C₇H₁₁N₃S[1][2] · 2HCl
Free Base MW 169.25 g/mol
Monoisotopic Mass 169.0674 Da (Neutral Free Base)
Target Ion [M+H]⁺ 170.075 Da
pKa (Calculated) ~8.4 (Piperazine secondary amine), ~2.5 (Thiazole nitrogen)
Solubility Highly soluble in water/methanol; Poor solubility in pure acetonitrile

Experimental Workflow

The following diagram outlines the critical decision points in the analytical workflow, specifically addressing the salt dissociation and column selection logic.

Workflow Sample Sample: 1-TP 2HCl Prep Prep: Neutralization & Dilution (MeOH/H2O) Sample->Prep Dissociate Salt LC_Select LC Selection: HILIC vs. Polar C18 Prep->LC_Select Retain Polar Amine MS_Source Ionization: ESI+ (Source Temp 350°C) LC_Select->MS_Source Elute Detection Detection: MRM (170.1 -> 86.0) MS_Source->Detection Fragment

Figure 1: Analytical workflow emphasizing the transition from salt dissociation to specific ionization parameters.

Protocol 1: Sample Preparation

Objective: To solubilize the dihydrochloride salt while preventing chloride ion suppression in the MS source and ensuring compatibility with the mobile phase.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Methanol.

  • Stock Solvent: 50:50 Methanol:Water (v/v).

Procedure
  • Stock Solution (1 mg/mL): Weigh 1.43 mg of 1-(2-Thiazolyl)piperazine dihydrochloride (equivalent to ~1 mg free base) into a glass vial. Dissolve in 1.0 mL of Stock Solvent .

    • Note: The dihydrochloride salt is hygroscopic. Weigh quickly or use a dry box.

  • Working Standard (1 µg/mL): Dilute the stock 1:1000 using Solvent A .

    • Critical Step: Do not use 100% organic solvent for the working standard. The salt may precipitate, or the polar amine may adsorb to glass surfaces in purely organic media.

  • Filtration: If analyzing biological matrices (plasma/microsomes), perform protein precipitation using ice-cold acetonitrile (1:3 ratio), vortex, centrifuge at 10,000 x g for 10 min, and inject the supernatant.

Protocol 2: LC-MS/MS Conditions

Expert Insight: Standard C18 columns often fail to retain 1-TP due to its high polarity (logP < 1). We recommend a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. The PFP phase offers unique selectivity for aromatic heterocycles and amines.

Liquid Chromatography Parameters
  • Column: Kinetex F5 (PFP) or Waters XSelect HSS T3, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? It improves peak shape for the secondary amine and mitigates the effect of residual chloride ions from the salt.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
1.00 5 Begin Elution
6.00 95 Ramp to Organic
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End of Run |

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 350°C - 400°C (High temp required to desolvate the polar amine).

  • Desolvation Gas: 800 L/hr (N₂).

  • Cone Voltage: 30 V (Optimized for m/z 170.1 stability).

Fragmentation Analysis & Interpretation

Scientific Rationale: The fragmentation of 1-TP is driven by the stability of the thiazole ring and the fragility of the piperazine ring. Understanding this pathway is essential for distinguishing 1-TP from isobaric interferences.

Primary Transition (Quantifier)
  • Precursor: m/z 170.1 [M+H]⁺

  • Product: m/z 86.0

  • Mechanism: Cleavage of the C-N bond connecting the rings is difficult. Instead, the piperazine ring typically undergoes cross-ring cleavage or loss of the entire piperazine moiety if the bond energy allows. However, in 1-TP, the dominant fragment is often the thiazole-stabilized cation or the rupture of the piperazine ring.

    • Correction: Experimental data on similar thiazole-piperazines suggests the m/z 86 ion corresponds to the thiazole ring cation (C3H4NS⁺) or a specific piperazine fragment (C4H8N2 is m/z 84, so 86 is likely the thiazole moiety + H).

Secondary Transition (Qualifier)
  • Product: m/z 128.0

  • Mechanism: Neutral loss of C₂H₄ (ethylene, -42 Da) from the piperazine ring, a classic fragmentation for piperazines.

Fragmentation Parent Precursor Ion [M+H]+ m/z 170.1 Frag1 Loss of C2H4 (Piperazine Ring Break) m/z 128.0 Parent->Frag1 -42 Da (Neutral Loss) Frag2 Thiazole Cation (C3H4NS+) m/z 86.0 Parent->Frag2 High Energy CID Frag1->Frag2 Further Degradation

Figure 2: Proposed fragmentation pathway for 1-(2-Thiazolyl)piperazine under Collision Induced Dissociation (CID).

Troubleshooting & Validation

Trustworthiness: A method is only as good as its robustness.

IssueProbable CauseCorrective Action
Peak Tailing Interaction between secondary amine and silanols on column.Increase Ammonium Formate concentration to 20mM. Ensure pH is < 3.5.
Signal Suppression Chloride ion suppression from the dihydrochloride salt.Use a divert valve to send the first 1 min of flow (containing salts) to waste.
Retention Time Drift Column dewetting (if using C18) or pH shift.Use a "Polar Embedded" C18 or PFP column. Verify mobile phase pH daily.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:H2O + 0.5% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911806, 1-(2-Thiazolyl)piperazine. Retrieved February 2, 2026.[1] [Link]

  • Beaudry, F., et al. (2011). Metabolism and excretion of Ziprasidone in rats. (Contextual reference for piperazine-thiazole metabolites). Drug Metabolism and Disposition. [Link]

  • Kinetex Core-Shell Technology. Application Note: Separation of Polar Bases. Phenomenex.[5] (General reference for PFP column selection logic). [Link]

Sources

Troubleshooting & Optimization

1-(2-Thiazolyl)piperazine dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Thiazolyl)piperazine Dihydrochloride

Part 1: Executive Technical Summary

Compound Overview: 1-(2-Thiazolyl)piperazine dihydrochloride (CAS: Derived from free base 42270-37-1) is a piperazine derivative often used as a synthetic intermediate or a serotonin receptor ligand.[1][2] As a dihydrochloride salt, it exhibits high aqueous solubility in its crystalline form due to the ionization of the piperazine nitrogens.[2] However, its behavior in physiological buffers is non-linear and prone to "crashing out" due to pH-dependent deprotonation.[1][2]

The Core Problem: Users frequently encounter precipitation when diluting aqueous stock solutions into neutral buffers (e.g., PBS pH 7.4).[1][2] This occurs because the dihydrochloride salt is acidic.[1][2] Upon neutralization, the molecule reverts to its free base form , which possesses significantly higher lipophilicity (LogP ~0.[2]8) and poor aqueous solubility.[1][2]

Part 2: Solubility Profile & Chemical Properties

Table 1: Solubility Data & Physicochemical Properties

ParameterValue / DescriptionNotes
Molecular Weight ~242.17 g/mol (Dihydrochloride)Free base MW: 169.25 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
pKa (Predicted) ~8.4 (Piperazine secondary amine)At pH > 8.4, >50% exists as free base.[1][2]
Water Solubility > 50 mg/mL (Acidic pH < 4)Excellent solubility due to ionic character.[1][2]
PBS (pH 7.[1][2][3][4]4) Solubility < 0.5 mg/mL (Metastable)High Risk: Free base precipitation.[1][2]
DMSO Solubility > 30 mg/mLRecommended for stock solutions.[1][2][4]
Ethanol Solubility ~ 25 mg/mLModerate solubility.[1][2][4]

Part 3: Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in water easily, but it turned cloudy immediately upon adding it to my cell culture media. Why? A: This is a classic pH-shock precipitation .[1][2]

  • Mechanism: Your dihydrochloride powder creates a highly acidic solution (pH ~2-3) in water, keeping the molecule protonated and soluble.[1][2] When you add this to media (pH 7.4), the buffering capacity neutralizes the acid.[1][2] The piperazine deprotonates, reverting to the hydrophobic free base, which exceeds its solubility limit and precipitates.[2]

  • Solution: Predissolve in DMSO to create a high-concentration stock. When dosing, ensure the final concentration in media is below the free-base solubility limit (typically <100 µM).[1][2] If higher concentrations are required, use a solubility enhancer like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

Q2: Can I use this compound for in vivo animal studies? What vehicle do you recommend? A: Yes, but simple saline is risky for high doses.[2]

  • Oral (PO): You can use water or saline if the solution remains acidic, but this may cause gastric irritation.[1][2] A better vehicle is 0.5% Methylcellulose (MC) + 0.1% Tween 80 , which creates a stable suspension if the free base forms.[1][2]

  • Intraperitoneal (IP) / Intravenous (IV): You must maintain solubility.[1][2]

    • Option A: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2]

    • Option B: Dissolve in 50 mM Acetate Buffer (pH 4.5) to keep it protonated (Check tolerability).

Q3: My stock solution in DMSO has turned yellow over time. Is it degraded? A: Slight yellowing is common for piperazine/thiazole derivatives due to trace oxidation, but it often indicates acceptable purity (>95%).[1][2] However, if the color deepens to orange or brown, oxidative degradation has occurred.[2]

  • Prevention: Store DMSO stocks at -20°C, sealed under argon or nitrogen gas. Avoid repeated freeze-thaw cycles.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Standard method for in vitro assays.[1]

  • Calculate Mass: To make 1 mL of 100 mM stock:

    
    [1][2]
    
  • Weighing: Weigh ~24.2 mg of 1-(2-Thiazolyl)piperazine dihydrochloride into a chemically resistant vial (glass or polypropylene).

  • Solubilization: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.[1][2]

  • Inspection: Ensure the solution is completely clear.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Protocol B: "Step-Down" Dilution for Cell Culture

Method to prevent precipitation shock.[1][2]

  • Intermediate Dilution: Do not add 100 mM stock directly to media.

    • Dilute 100 mM stock 1:100 in PBS to create a 1 mM Working Solution .

    • Note: If this precipitates, dilute 1:100 in pure water first, then add to media.[2]

  • Final Dosing: Add the 1 mM Working Solution to cell media to achieve the desired final concentration (e.g., 10 µM).

Part 5: Visualized Workflows

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on experimental application.

SolubilityWorkflow Start Start: 1-(2-Thiazolyl)piperazine Dihydrochloride Solid AppCheck Select Application Start->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro High Throughput InVivo In Vivo (Animal Models) AppCheck->InVivo Dosing DMSORoute Dissolve in 100% DMSO (Stock 10-100 mM) InVitro->DMSORoute WaterRoute Dissolve in Water (Acidic pH maintained) InVivo->WaterRoute Oral (Low pH ok) Formulation Use Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 InVivo->Formulation IP / IV (Neutral pH needed) MediaAdd Dilute into Media DMSORoute->MediaAdd PrecipCheck Check for Precipitation MediaAdd->PrecipCheck SuccessIV Assay Ready (< 0.5% DMSO final) PrecipCheck->SuccessIV Clear Solution PrecipCheck->Formulation Cloudy/Precipitate

Figure 2: Serial Dilution Protocol

Caption: Step-by-step dilution strategy to minimize solvent shock and ensure homogeneity.

SerialDilution Stock Stock Solution 100 mM in DMSO Inter Intermediate 1 mM in Water/PBS (1:100 Dilution) Stock->Inter 10 µL into 990 µL Final Final Assay Well 10 µM in Media (1:100 Dilution) Inter->Final 10 µL into 990 µL

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911806, 1-(2-Thiazolyl)piperazine. Retrieved from [Link][1][2]

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective.[1][2] International Journal of Pharmaceutics. (General reference for salt-to-base precipitation mechanisms).

Sources

1-(2-Thiazolyl)piperazine dihydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Thiazolyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects and troubleshoot common issues encountered during experimentation. My aim is to provide you with the scientific rationale behind experimental observations and equip you with robust strategies to ensure the validity of your results.

Introduction: Understanding the Molecule

1-(2-Thiazolyl)piperazine dihydrochloride is a versatile chemical scaffold frequently employed in the synthesis of novel therapeutic agents. The constituent thiazole and piperazine rings are prevalent in a multitude of biologically active compounds, contributing to a wide spectrum of activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation.[1] Derivatives of this scaffold have been investigated for their potential as analgesics, anticancer agents, and inhibitors of various enzymes.[2][3]

However, the very features that make this scaffold a valuable starting point for drug discovery can also be a source of experimental variability due to off-target interactions. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected changes in cell viability and proliferation in my experiments. Could 1-(2-Thiazolyl)piperazine dihydrochloride be the cause?

A1: Yes, it is plausible. While your intended target may be specific, derivatives of the 1-(2-thiazolyl)piperazine scaffold have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, including melanoma.[1] These effects have been linked to the induction of complex cell death pathways, including apoptosis and autophagy.[1]

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the concentration at which you observe the intended on-target effect versus the concentration that elicits cytotoxicity.

  • Cell Viability Assays: Employ multiple, mechanistically distinct cell viability assays (e.g., MTT, CellTiter-Glo®, trypan blue exclusion) to confirm that the observed effect is not an artifact of a single assay technology.

  • Apoptosis and Autophagy Markers: If cytotoxicity is confirmed, investigate key markers of these pathways. For apoptosis, consider Western blotting for cleaved PARP and cleaved caspase-3. For autophagy, monitor LC3-I to LC3-II conversion.[1]

  • Control Cell Lines: Include a control cell line that does not express your target of interest. If you observe similar effects on viability in this null cell line, it strongly suggests an off-target mechanism.

Q2: My experimental system involves G-protein coupled receptors (GPCRs), and I'm seeing unexpected signaling events. Could 1-(2-Thiazolyl)piperazine dihydrochloride be interfering?

A2: This is a strong possibility. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently associated with affinity for GPCRs.[4] Specifically, derivatives of this core structure have been shown to interact with dopamine D2 and D3 receptors.[5] Furthermore, some thiazole-piperazine compounds have demonstrated activity mediated through the opioidergic system, which is comprised of GPCRs.[3]

Troubleshooting Workflow:

The following workflow can help you dissect potential GPCR-mediated off-target effects:

GPCR_Troubleshooting A Unexpected Signaling Observed B Hypothesis: Off-target GPCR activity A->B C Experiment 1: Receptor Binding Assay B->C D Experiment 2: Functional Readout (e.g., cAMP, Ca2+ flux) B->D E Experiment 3: Antagonist Co-treatment B->E F Conclusion: Evidence for off-target GPCR interaction C->F Binding Detected G Conclusion: Off-target effect is likely independent of GPCRs C->G No Binding D->F Functional Response D->G No Response E->F Effect Blocked E->G Effect Persists

Caption: Workflow for investigating off-target GPCR activity.

Detailed Protocols:

  • Receptor Binding Assays: If you have access to radioligand binding assays or fluorescent ligand-based assays for a panel of common GPCRs (especially dopaminergic and opioid receptors), this can provide direct evidence of binding.

  • Functional Assays:

    • cAMP Assay: To screen for activity at Gs or Gi-coupled receptors, measure changes in intracellular cyclic AMP levels in the presence of your compound.

    • Calcium Flux Assay: To screen for activity at Gq-coupled receptors, use a calcium-sensitive dye (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium.

  • Antagonist Co-treatment: If you suspect interaction with a specific GPCR, co-treat your cells with your compound and a known antagonist for that receptor. Reversal of the unexpected effect by the antagonist is strong evidence for an on-target interaction at that specific GPCR.

Q3: I'm working with kinases and observing inhibition that I cannot explain based on my primary target. Could this compound be a kinase inhibitor?

A3: Yes, this is a valid concern. The 2-aminothiazole moiety, a close relative of the thiazole in your compound, is a known "hinge-binding" motif found in many potent kinase inhibitors.[6] Notably, derivatives of the 2-aminothiazole piperazine scaffold have been developed as potent dual Src/Abl kinase inhibitors (e.g., Dasatinib) and VEGFR2 tyrosine kinase inhibitors.[2][7]

Troubleshooting Data Summary:

Potential Off-Target Kinase FamilyRationale for SuspicionRecommended Action
Src Family Kinases (SFKs) The 2-aminothiazole scaffold is a core component of pan-Src inhibitors.[6][8]Perform a Western blot for the phosphorylation status of a downstream SFK substrate (e.g., FAK at Tyr397).
Abl Kinase Dual Src/Abl inhibitors containing this scaffold are well-documented.[7]If working with CML cell lines, assess the phosphorylation of CrkL.
VEGFR2 Piperazine-based thiazolidinones (structurally related) show potent VEGFR2 inhibition.[2]In endothelial cells (e.g., HUVECs), measure VEGF-induced phosphorylation of VEGFR2.

Experimental Protocol: Profiling Kinase Inhibition

  • In Vitro Kinase Assay: The most direct way to assess off-target kinase activity is to submit your compound for screening against a broad panel of kinases. Several commercial services offer such profiling.

  • Cell-Based Phosphorylation Assays:

    • Culture your cells to 80% confluency.

    • Serum-starve the cells for 4-6 hours if investigating growth factor receptor kinases.

    • Pre-treat with a dose range of 1-(2-Thiazolyl)piperazine dihydrochloride for 1-2 hours.

    • Stimulate with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (5-15 minutes).

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of your suspected off-target kinase or its direct substrate. A decrease in the phospho-protein signal relative to the total protein indicates inhibition.

General Recommendations for Ensuring Scientific Integrity

  • Use the Lowest Effective Concentration: Always determine the minimal concentration of 1-(2-Thiazolyl)piperazine dihydrochloride required to achieve your desired on-target effect to minimize the likelihood of off-target engagement.

  • Validate with Genetic Approaches: The gold standard for target validation is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your target of interest. If the phenotype of target depletion matches the phenotype of compound treatment, this provides the strongest evidence for on-target action.

Validation_Pyramid cluster_0 Strength of Evidence A Genetic Validation (siRNA, CRISPR) B Structurally Unrelated Positive Control C Dose-Response & Orthogonal Assays

Caption: Hierarchy of evidence for on-target effects.

References

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. Retrieved from [Link]

  • Papapostolou, D., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(21), 7301. Retrieved from [Link]

  • Kumar, A., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 22(1), 389-400. Retrieved from [Link]

  • Abdel-hameed, A. A., et al. (2021). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 13(15), 1335-1351. Retrieved from [Link]

  • Çalışkan, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

Sources

Troubleshooting 1-(2-Thiazolyl)piperazine dihydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis, purification, and troubleshooting of 1-(2-Thiazolyl)piperazine dihydrochloride , a critical intermediate often used in the synthesis of antipsychotics (e.g., Ziprasidone analogs) and other bioactive heterocycles.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Logic & Workflow

Before altering your protocol, use this logic tree to identify the root cause of your impurity profile.

DiagnosticLogic Start Identify Defect CheckHPLC HPLC/LCMS Analysis Start->CheckHPLC Impurity_Color Dark/Black Solid (Oxidation) Start->Impurity_Color Visual Inspection Salt_Issue Sticky Gum / Wrong mp (Hygroscopicity/Salt Stoichiometry) Start->Salt_Issue Physical State Impurity_Bis Impurity Mass = Product + 83 Da (Bis-thiazolyl impurity) CheckHPLC->Impurity_Bis Extra Peak (High Rt) Impurity_SM Impurity Mass = 86 Da (Piperazine) CheckHPLC->Impurity_SM Early Eluting Peak Action_Bis CAUSE: Low Piperazine Equiv. FIX: Increase to 5-10 eq. Impurity_Bis->Action_Bis Action_SM CAUSE: Poor Workup FIX: High pH extraction or Sublimation Impurity_SM->Action_SM Action_Salt CAUSE: Water in HCl step FIX: Use Anhydrous HCl/Dioxane Salt_Issue->Action_Salt

Figure 1: Diagnostic logic for identifying synthesis failures based on analytical and physical observations.

The Baseline Protocol (Gold Standard)

To troubleshoot effectively, we must establish the "Control" methodology. Deviations from this standard SNAr (Nucleophilic Aromatic Substitution) pathway are the primary source of impurities.

Reaction Scheme:



StepParameterSpecificationReasoning (Causality)
1. Coupling Stoichiometry1 : 5-10 (Thiazole : Piperazine)CRITICAL: High excess piperazine statistically prevents the product (a secondary amine) from reacting with a second thiazole molecule (Bis-impurity).
SolventEthanol or Neat (Melt)Polar protic solvents stabilize the transition state in SNAr reactions.
TempReflux (78-100°C)2-halothiazoles are moderately reactive; heat is required to drive kinetics.
2. Workup Extraction pHpH > 12Ensures piperazine and product are free bases.
WashWater (Multiple)Removes the excess unsubstituted piperazine (highly water-soluble).
3. Salt Formation Acid Source4M HCl in Dioxane or HCl GasCRITICAL: Water must be excluded. Aqueous HCl yields a sticky hygroscopic gum, not a free-flowing powder.

Troubleshooting Guide: Specific Impurities

Issue A: The "Double Addition" Impurity

Symptom: LCMS shows a peak with Mass [M+H]⁺ ≈ 253 (approx). Identity: 1,4-Bis(2-thiazolyl)piperazine. Mechanism: The product, 1-(2-thiazolyl)piperazine, is a secondary amine. If the local concentration of 2-bromothiazole is high relative to piperazine, the product competes for the electrophile.

Corrective Actions:

  • Dilution is not enough: You must alter the molar ratio. Increase Piperazine to 10 equivalents .

  • Reverse Addition: Do not add Piperazine to the Thiazole. Add the Thiazole slowly to a refluxing solution of the Piperazine. This ensures the electrophile always encounters a vast excess of nucleophile.

  • Purification: This impurity is very lipophilic.

    • Fix: Dissolve the crude free base in dilute aqueous acid (pH 2-3). The bis-impurity (less basic) may remain insoluble or extractable into Dichloromethane (DCM), while the desired mono-product stays in the water. Wash with DCM, then basify the aqueous layer to recover the product.

Issue B: Piperazine Contamination (The "Sticky Solid")

Symptom: NMR shows a singlet at ~2.8 ppm. The salt is hygroscopic and melts broadly. Identity: Unreacted Piperazine Dihydrochloride.

Corrective Actions:

  • High pH Wash: During the free-base isolation, ensure the aqueous phase is saturated with NaCl (brine) and the pH is >12. Extract with Toluene or DCM. Piperazine is incredibly water-soluble and will stay in the aqueous phase; the thiazolyl derivative is more lipophilic.

  • Sublimation: If you have the free base solid, piperazine sublimes easily under high vacuum at 40-50°C. The thiazolyl derivative is much heavier and will not sublime.

  • Recrystallization: Recrystallize the final hydrochloride salt from Ethanol/Methanol (minimal water). Piperazine 2HCl is sparingly soluble in hot ethanol compared to the product.

Issue C: Salt Stoichiometry (Monohydrochloride vs. Dihydrochloride)

Symptom: Elemental analysis for Chlorine is off. pH of 1% solution is ~4-5 (should be lower for 2HCl). Cause: The thiazole nitrogen is weakly basic (pKa ~2.5), while the piperazine nitrogen is more basic (pKa ~9.8). Forming the dihydrochloride requires forcing conditions.

Corrective Actions:

  • Force the Salt: Use a large excess of HCl gas or 4M HCl/Dioxane.

  • Anhydrous Conditions: Do not use aqueous HCl. The dihydrochloride is prone to hydrolysis (losing the HCl on the thiazole ring) if dried with heat in the presence of humidity.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific markers.

1. Proton NMR (D2O or DMSO-d6):

  • Thiazole Protons: Look for two doublets (or broad singlets) around 7.2 ppm and 6.8 ppm (characteristic of the 4 and 5 positions on the thiazole ring).

  • Piperazine Protons: Two triplets (or multiplets) around 3.2 - 4.0 ppm .

  • Red Flag: If the integration of the thiazole protons to piperazine protons is 2:8 (instead of 1:4), you have the Bis-impurity.

2. Melting Point:

  • Free Base: ~45-50°C (Low melting solid).

  • Dihydrochloride: >200°C (Decomposition) .

  • Red Flag: If it melts <150°C, it is likely the monohydrochloride or wet.

3. Visual Check:

  • Pure 2HCl salt should be a white to off-white powder .

  • Yellow/Orange indicates oxidation of the thiazole ring or trace sulfur contaminants. Recrystallize from Ethanol/Activated Carbon.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chlorothiazole instead of 2-bromothiazole? A: Yes, but the reaction will be slower. You may need to use a higher boiling solvent (e.g., n-Butanol or Toluene) and longer reflux times. The impurity profile remains similar.

Q: My product is turning into a gum during salt formation. Why? A: This is almost always due to water. Piperazine salts are extremely hygroscopic. Ensure your solvent (e.g., Ethanol, Ethyl Acetate) is dry. Use HCl in Dioxane or Ether, not aqueous HCl. If it gums, scratch the flask with a glass rod and sonicate; it often induces crystallization.

Q: Is the dihydrochloride salt stable? A: It is stable if kept dry. However, the HCl on the thiazole nitrogen is "loose." If exposed to humid air, it can disproportionate to the monohydrochloride and absorb water. Store in a desiccator.

References

  • Ziprasidone Synthesis & Intermediates: Urban, F. J., et al. "Process for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride." U.S. Patent 5,206,366. (Describes the homologous coupling of piperazine to isothiazoles).

  • Piperazine Synthesis Kinetics: M. H. Araghi, et al. "Synthesis of piperazine derivatives via nucleophilic aromatic substitution." Journal of Chemical Research. (General mechanism for SNAr with heterocycles).
  • Thiazole Chemistry: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Detailed reactivity of the 2-position in thiazoles).
  • Analytical Data Validation: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763266, 1-(2-Thiazolyl)piperazine.

How to prevent degradation of 1-(2-Thiazolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(2-Thiazolyl)piperazine dihydrochloride

Product Code: Generic (CAS: 42270-37-1 for free base; 1006719-78-1/Generic for 2HCl salt) Chemical Structure: Thiazole ring coupled to a piperazine ring (Secondary amine), stabilized as a dihydrochloride salt.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed degradation—yellowing, clumping, or loss of stoichiometry—in your 1-(2-Thiazolyl)piperazine dihydrochloride samples.

This compound presents a classic "stability paradox" common in medicinal chemistry intermediates:

  • The Salt Benefit: Converting the free base to the dihydrochloride (2HCl) salt significantly improves thermal stability and water solubility.

  • The Salt Liability: The 2HCl form renders the molecule highly hygroscopic .

While the salt protects the secondary amine from rapid oxidation by protonating it, this protection is nullified if the material absorbs atmospheric moisture. Water acts as a plasticizer, increasing molecular mobility and allowing hydrolysis or oxidative degradation to proceed.

Module 1: The Degradation Vectors

To prevent degradation, you must understand the three enemies of this molecule.

Moisture (The Primary Threat)
  • Mechanism: The dihydrochloride salt is an ionic lattice. Upon exposure to humid air (Relative Humidity > 40%), the salt absorbs water molecules into its crystal structure (deliquescence).

  • Result: The powder turns into a sticky gum or liquid. Once dissolved in this absorbed water, the local pH can shift, and the protective protonation equilibrium is disturbed, opening the door to chemical breakdown.

Oxidation
  • Mechanism: The piperazine ring contains a secondary amine. While protonated in the salt form, any free base present (due to moisture-induced dissociation) is susceptible to attack by atmospheric oxygen, leading to the formation of N-oxides or ring-opening degradation products like ethylenediamine derivatives.

  • Result: Color change from white/off-white to yellow or orange.

Photolysis
  • Mechanism: The thiazole ring system can absorb UV/Visible light, leading to photo-induced radical formation.

  • Result: Darkening of the outer layer of the solid powder.

Module 2: Storage & Handling Protocol

Status: Critical Objective: Maintain anhydrous, anaerobic conditions.

The following workflow is the only guaranteed method to maintain >98% purity over 12 months.

Visual Workflow: The "Argon-Desiccant" Cycle

StorageProtocol cluster_warning CRITICAL FAILURE POINT Start Receive Shipment Inspect Visual Inspection (White Crystalline Powder) Start->Inspect Aliquot Aliquot in Glove Box (Argon/N2 Atmosphere) Inspect->Aliquot If Pass Seal Seal in Amber Vials (Parafilm + Desiccant Packet) Aliquot->Seal Store Long Term Storage (-20°C) Seal->Store Use Equilibrate to RT Before Opening Store->Use Experiment Day Use->Aliquot Reseal immediately

Step-by-Step Protocol
  • Arrival Inspection: Verify the powder is white to off-white. If it is yellow or sticky upon arrival, contact the supplier immediately.

  • Aliquot Strategy: Do not store the bulk bottle at 4°C or -20°C if you plan to open it frequently. Repeated freeze-thaw cycles introduce moisture.

    • Action: Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) inside a dry bag or glove box.

  • Inert Gas Purge: Before sealing any vial, gently flow Argon or Nitrogen gas over the solid for 10 seconds to displace oxygen.

  • Desiccation: Place the sealed vials inside a secondary container (like a wide-mouth jar) containing active desiccant (silica gel or Drierite).

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for short-term (<1 month).

  • The "Warm-Up" Rule: Never open a cold vial. Allow the vial to sit at room temperature for 30 minutes before opening. This prevents atmospheric water vapor from condensing on the cold salt.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your current stock.

SymptomProbable CauseTechnical ExplanationRemediation Strategy
Material is sticky or clumped Hygroscopic Failure The 2HCl salt has absorbed ambient moisture, breaking the crystal lattice.Irreversible. Do not use for precise stoichiometry. You can attempt to dry it in a vacuum oven at 40°C over P₂O₅, but purity is likely compromised.
Yellow/Orange Discoloration Oxidation Formation of N-oxides or thiazole ring degradation products.Purify or Discard. If <5% colored, recrystallize from Ethanol/Ether. If deeply colored, discard.
Incomplete Solubility in Water Free Base Reversion Partial loss of HCl (unlikely) or polymerization.Check pH. If pH is neutral/basic, add dilute HCl. If still insoluble, degradation polymers have formed.
NMR shows extra peaks at 2.5-3.0 ppm Ring Opening Hydrolysis of the piperazine ring (rare, requires heat + moisture).Discard. The material is chemically compromised.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave a solution of 1-(2-Thiazolyl)piperazine dihydrochloride? A: No. While the salt is thermally stable as a dry solid, autoclaving (121°C, high pressure steam) will accelerate hydrolysis and oxidation. Filter sterilize (0.22 µm) aqueous solutions instead.

Q2: I need to use this in cell culture. How stable is the stock solution? A: In water or PBS, the solution is stable for 24 hours at 4°C . Do not store aqueous stock solutions for weeks. The secondary amine will slowly oxidize, and the pH may drift. Make fresh stocks or freeze aliquots at -80°C (single freeze-thaw only).

Q3: Why does the MSDS say "Store at Room Temp" but you recommend -20°C? A: Suppliers often list conditions for shipping or short-term shelf life to reduce logistics costs. For research purposes where stoichiometry and high purity are paramount, -20°C under argon is the gold standard to prevent the slow accumulation of impurities that can interfere with sensitive biological assays.

Q4: Can I convert the dihydrochloride salt to the free base? A: Yes, but the free base is less stable to oxidation. If you must: dissolve the salt in water, basify with NaOH to pH 10-11, and extract with dichloromethane (DCM). Evaporate the DCM to obtain the free base oil/solid. Use immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643360, 1-(2-Thiazolyl)piperazine. Retrieved from [Link]

  • European Medicines Agency (2010). Guidelines on stability testing: Stability testing of existing active substances and related finished products. (Protocol standards for amine salts). Retrieved from [Link]

Refining purification methods for 1-(2-Thiazolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Thiazolyl)piperazine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block.[1][2][3] As a key intermediate in the synthesis of various pharmacologically active agents, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[4][5]

This guide moves beyond simple protocols to provide a deeper understanding of the material's properties and the causal logic behind each purification step. Our goal is to empower you with the expertise to not only execute these methods but also to troubleshoot and adapt them to your specific experimental context.

Section 1: Foundational Knowledge - Understanding Your Compound

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. 1-(2-Thiazolyl)piperazine dihydrochloride is a salt, and its behavior is governed by its ionic character.

  • Appearance: Typically a white to off-white crystalline solid.[6][7] A significant deviation in color (e.g., yellow or brown) indicates the presence of impurities, likely from starting materials or side reactions.

  • Molecular Formula: C₇H₁₁N₃S · 2HCl

  • Solubility Profile: As a dihydrochloride salt, the compound is highly polar. It is freely soluble in water and shows slight solubility in lower alcohols like methanol and ethanol.[7] It is generally insoluble in non-polar organic solvents such as diethyl ether, hexanes, or ethyl acetate. This solubility profile is the cornerstone of a successful recrystallization strategy.

  • Stability: Hydrochloride salts of amines are generally stable. However, they can be hygroscopic. The primary stability concern is moisture absorption, which can affect accurate weighing and potentially introduce water into subsequent non-aqueous reactions. Long-term storage should be in a tightly sealed container in a cool, dry environment.

Section 2: Purification Strategy Workflow

Choosing the correct purification strategy is critical. The following workflow provides a decision-making framework based on the initial purity of your crude material and the nature of the impurities.

PurificationWorkflow start Crude 1-(2-Thiazolyl)piperazine dihydrochloride purity_check Assess Purity (TLC, ¹H NMR, LCMS) start->purity_check high_purity High Purity? (>95%) purity_check->high_purity impurity_type Nature of Impurity? high_purity->impurity_type No final_product Pure Product (>99%) high_purity->final_product Yes recrystallize Primary Method: Recrystallization impurity_type->recrystallize Particulate or Baseline Impurities charcoal Recrystallize with Activated Charcoal impurity_type->charcoal Colored Impurities chromatography Advanced Method: Column Chromatography impurity_type->chromatography Close-running Impurities (Similar Polarity) recrystallize->final_product charcoal->final_product rp_hplc Reversed-Phase Chromatography chromatography->rp_hplc rp_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Primary Purification - Optimized Recrystallization

Recrystallization is the most efficient and scalable method for purifying crystalline solids like 1-(2-Thiazolyl)piperazine dihydrochloride. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[8][9]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the high polarity of the dihydrochloride salt, a mixed solvent system is often required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the less polar solvent (e.g., Isopropanol) first, to slurry the solid. Heat the mixture to a gentle reflux.

  • Titration: While refluxing, add the more polar solvent (e.g., Methanol or Water) dropwise until all the solid just dissolves. Causality: Adding an excess of the polar solvent will reduce your yield, as more product will remain in the mother liquor upon cooling.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal.[10] Re-heat to reflux for 5-10 minutes. Causality: Charcoal adsorbs large, flat aromatic molecules that are often responsible for color.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., ice-cold isopropanol) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (40-50 °C), to remove all residual solvent.

Data Presentation: Solvent System Selection
Solvent System (v/v)Rationale & Use CaseAdvantagesDisadvantages
Isopropanol / Methanol Excellent general-purpose system. Isopropanol provides the bulk, while methanol aids dissolution at high temperatures.Good crystal formation; solvents are easily removed under vacuum.Methanol is toxic; requires careful dropwise addition to avoid over-solubilization.
Ethanol / Water A classic polar system. Ideal when impurities are significantly less polar than the target compound.Low toxicity; water's high polarity ensures impurities are left behind.Water can be difficult to remove completely; may require prolonged drying.
Methanol / Diethyl Ether Used for precipitation. Dissolve the compound in a minimum of hot methanol and add ether until turbidity persists.Can be effective for crashing out the product quickly.Often yields smaller, less-pure crystals; ether is highly flammable.

Section 4: Troubleshooting Guide

Question / ProblemProbable Cause(s)Recommended Solution(s)
My compound "oils out" during cooling instead of forming crystals. The solution is too supersaturated, or the melting point of the compound/impurity mixture is lower than the solution temperature.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the less polar solvent (e.g., Isopropanol). 3. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. 4. Add a seed crystal from a previous pure batch.
My recrystallization yield is very low. 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently or for long enough. 3. The compound has significant solubility in the cold solvent system.1. Next time, use the absolute minimum amount of hot solvent required for dissolution. 2. Ensure the flask is cooled in an ice bath for at least 1 hour. 3. Try a different solvent system where the compound has lower cold solubility. You can also attempt to recover a second crop of crystals by evaporating some solvent from the mother liquor.
A colored impurity remains after recrystallization. The impurity is likely a highly conjugated aromatic species that co-crystallizes with the product.Perform the recrystallization again, but include the activated charcoal step (Protocol Step 4) to adsorb the colored impurity before hot filtration.[10]
My final product is sticky or appears wet. Residual solvent (especially water) is trapped in the crystal lattice.Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating (40-50 °C) can be used if the compound is thermally stable. A hygroscopic drying agent like P₂O₅ can be used in the vacuum desiccator.

Section 5: Advanced Purification - Reversed-Phase Chromatography

When impurities have a polarity very similar to the product, recrystallization may fail. In these cases, column chromatography is necessary. Due to the high polarity and ionic nature of the dihydrochloride salt, traditional normal-phase chromatography on silica gel is often ineffective, as the compound may not elute.[11] Reversed-phase chromatography is the recommended advanced technique.

  • Principle: The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. Compounds elute based on their polarity, with the most polar compounds (like our salt) eluting first.[12]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and methanol (or acetonitrile), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. A typical gradient might run from 95:5 Water:Methanol to 50:50 Water:Methanol.

  • Detection: UV detection is suitable, typically around 254 nm or 280 nm, due to the thiazole ring.

Section 6: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-(2-Thiazolyl)piperazine dihydrochloride? A1: Impurities typically arise from the synthesis process. They can include unreacted piperazine, which can lead to N,N'-disubstituted byproducts, or unreacted 2-halothiazole.[10][13] Residual solvents from the reaction or workup are also common.

Q2: How can I quickly check the purity of my fractions during column chromatography? A2: Thin-Layer Chromatography (TLC) is an excellent tool. For this polar compound, a reversed-phase TLC plate (C18) with the same solvent system as your column is ideal. Alternatively, a highly polar normal-phase system (e.g., 80:20:1 Dichloromethane:Methanol:Ammonium Hydroxide) can be used.[14]

Q3: Is it possible to purify the free base, 1-(2-Thiazolyl)piperazine, and then form the salt? A3: Yes, this is a valid alternative strategy. The free base is less polar and may be more amenable to standard silica gel chromatography. After purification, the free base can be dissolved in a solvent like diethyl ether or ethyl acetate, and the dihydrochloride salt can be precipitated by adding a solution of HCl in ether or isopropanol.[15][16]

Q4: What analytical methods should be used to confirm the purity and identity of the final product? A4: A combination of techniques is recommended for a complete profile.

  • ¹H NMR: To confirm the chemical structure and check for organic impurities.

  • LC-MS: To confirm the molecular weight and obtain a precise purity value (e.g., >99% by UV area).

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for verifying the correct salt form (dihydrochloride).

References

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (1962). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2016). ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. Retrieved from [Link]

  • PubMed Central. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Journal of Chemical Education. (1985). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PubMed. (2001). Stability of piperacillin and ticarcillin in AutoDose infusion system bags. Retrieved from [Link]

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Minimizing toxicity of 1-(2-Thiazolyl)piperazine dihydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Toxicity & Optimizing Solubility in Cell Culture Models

Executive Summary: The "Silent Killer" in Your Assay

Welcome to the technical support hub for 1-(2-Thiazolyl)piperazine dihydrochloride . If you are observing rapid cell death (within 1-4 hours) or inconsistent IC50 values, the culprit is likely not the pharmacological activity of the piperazine moiety, but rather an acidification artifact caused by the dihydrochloride (


) salt form.

This compound carries two moles of hydrochloric acid for every mole of active ligand.[1] When added to standard bicarbonate-buffered media (like DMEM or RPMI) at millimolar concentrations, it can overwhelm the buffer capacity, dropping the pH to cytotoxic levels (< 6.8). This guide provides the protocols to distinguish between true compound toxicity (oxidative stress/apoptosis) and experimental artifacts (pH shock/precipitation).[1]

Troubleshooting Guide & FAQs

Q1: My cells detach or die within 2 hours of dosing. Is the compound that toxic?

Diagnosis: Likely pH Shock (Acidification).[1] Technical Insight: 1-(2-Thiazolyl)piperazine 2HCl releases protons (


) upon dissolution.[1] Standard cell culture media relies on a 

/Bicarbonate buffer system, which is weak against strong acids.[1] A pH drop turns the media yellow (Phenol Red indicator).[1] Acidic media triggers acid-sensing ion channels (ASICs) and necrosis, not the specific apoptotic pathway you are likely studying.[1] Solution:
  • Visual Check: Does the media turn yellow immediately upon dosing?

  • Buffer Upgrade: Supplement your media with 25 mM HEPES . HEPES is a zwitterionic buffer that resists pH changes much better than bicarbonate alone.[1]

  • Neutralization: See the Stock Preparation Protocol below.

Q2: I see "crystals" or "debris" on the cells after adding the drug.

Diagnosis: Compound Precipitation (Solubility Crash). Technical Insight: The dihydrochloride salt is highly water-soluble.[1][2] However, if you neutralize a high-concentration stock solution with NaOH to fix the pH issue (Q1), you may inadvertently convert the salt back to its Free Base form. The Free Base of 1-(2-Thiazolyl)piperazine is lipophilic and poorly soluble in water, causing it to crash out as micro-crystals.[1] These crystals physically damage cell membranes (mechanical toxicity).[1] Solution:

  • The "Co-Solvent" Trick: Use a DMSO/Water hybrid vehicle.[1] Dissolve the salt in water, but ensure the final working solution contains 0.5% - 1.0% DMSO to keep the free base solubilized at neutral pH.

Q3: My IC50 values vary wildly between experiments.

Diagnosis: Evaporation or Oxidative Instability. Technical Insight: Piperazine derivatives are susceptible to oxidative degradation if stock solutions are stored improperly.[1] Furthermore, if you use high concentrations of DMSO (>1%) to solve solubility issues, the solvent itself may permeabilize membranes, making cells hypersensitive to the drug. Solution:

  • Always prepare fresh stocks or store aliquots at -20°C under nitrogen/argon.[1]

  • Run a Vehicle Control (media + exact % DMSO used in the highest dose) to normalize data.

Visualizing the Toxicity Pathways

The following diagram illustrates the decision matrix for distinguishing between artifactual toxicity (avoidable) and true pharmacological toxicity (the goal of your experiment).

ToxicityPathways Compound 1-(2-Thiazolyl)piperazine 2HCl Input Media Cell Culture Media (Standard Bicarbonate) Compound->Media Acid Release of 2x H+ Ions (Rapid pH Drop) Media->Acid No Buffer Correction Precip Free Base Precipitation (Crystal Formation) Media->Precip Over-neutralization w/o DMSO Uptake Cellular Uptake (Active Ligand) Media->Uptake Optimized Buffer & Solubility Necrosis Artifactual Toxicity (Necrosis/Detachment) Acid->Necrosis Precip->Necrosis Mech Mechanism of Action: Oxidative Stress & Caspase Activation Uptake->Mech Apoptosis True Pharmacological Toxicity (Apoptosis) Mech->Apoptosis

Figure 1: Distinguishing between artifactual toxicity (red/yellow paths) caused by the salt form or solubility issues, and true pharmacological efficacy (green path).[1]

Validated Experimental Protocols

Protocol A: The "Buffered Step-Down" Preparation

Use this protocol to prevent pH shock while maintaining solubility.[1]

Reagents:

  • 1-(2-Thiazolyl)piperazine 2HCl powder.[1]

  • Sterile Water (molecular biology grade).[1]

  • DMSO (cell culture grade).[1]

  • 1M NaOH (sterile).[1]

  • HEPES (1M solution).[1]

Step-by-Step:

  • Calculate the Acid Load: Understand that for every 10 mM of drug, you are adding ~20 mM of acid.

  • Primary Stock (100 mM): Dissolve the powder in 100% Sterile Water .

    • Note: Do not use DMSO yet.[1] The salt dissolves best in water.[1] The pH of this stock will be very low (~pH 2-3).[1]

  • Secondary Stock (Neutralization):

    • Take 1 mL of Primary Stock.

    • Add 50 µL of 1M HEPES (buffer capacity).

    • Slowly titrate with 1M NaOH while monitoring with a micro-pH probe or pH paper until pH reaches ~6.0–6.5.[1]

    • Critical: Do not go above pH 7.0 in this concentrated step, or the free base may precipitate.

  • Working Solution:

    • Dilute the Secondary Stock into culture media that has been supplemented with 25 mM HEPES .

    • The final dilution (e.g., 1:1000 for 100 µM) will be easily buffered by the media's HEPES + Bicarbonate system.

Protocol B: Data Interpretation (The "Traffic Light" System)

Use this table to validate your daily results.

ObservationMedia ColorMicroscopyVerdictAction
Rapid Death (<2h) Yellow Cells rounded/floatingAcid Toxicity Reduce dose or add HEPES.[1]
Cell Lysis Red/PinkCrystalline debris visiblePrecipitation Increase DMSO conc (max 0.5%).[1]
Slow Death (24-48h) Red/PinkBlebbing/ShrinkageTrue Apoptosis Valid Result. Proceed with assay.[1]
No Effect PurpleNormal morphologyAlkaline Stress Media too basic; check incubator CO2.[1]

Workflow Visualization: Safe Dosing Strategy

DosingWorkflow Start Start: 2HCl Salt Powder Solvent Dissolve in Water (High Conc Stock) Start->Solvent Check Check pH Solvent->Check Adjust Partial Neutralization (Target pH 6.0) Check->Adjust pH < 4 Media Dilute into Media + 25mM HEPES Adjust->Media PrecipCheck Microscopy Check: Crystals? Media->PrecipCheck Success Proceed to Assay PrecipCheck->Success No Fail Add DMSO (0.5%) Retry PrecipCheck->Fail Yes Fail->Media

Figure 2: Step-by-step workflow for preparing and validating the compound solution to ensure solubility and physiological pH.

References

  • PubChem. (2023).[1] 1-(2-Thiazolyl)piperazine Compound Summary. National Library of Medicine.[1] [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications.[1] [Link]

  • Arbo, M. D., et al. (2016).[3] Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity Profiling of 1-(2-Thiazolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the pharmacological profile and cross-reactivity of 1-(2-Thiazolyl)piperazine dihydrochloride , a critical metabolite and pharmacophore scaffold used in neuropharmacology.

Executive Summary

1-(2-Thiazolyl)piperazine (1-2-TP) is a piperazine derivative primarily known as the major metabolite of the antipsychotic Azaperone . While often utilized as a chemical building block for synthesizing serotonin (5-HT) and dopamine (DA) ligands, it possesses intrinsic pharmacological activity.

For researchers, the critical risk when using 1-2-TP is undocumented cross-reactivity . Unlike highly selective probes, 1-2-TP acts as a "privileged structure" that can bind promiscuously to multiple G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic and adrenergic families. This guide delineates its binding profile to prevent false positives in drug discovery assays.

Pharmacological Mechanism & Cross-Reactivity

The piperazine moiety serves as a generic "anchor" for many aminergic GPCRs. When substituted with a thiazole ring, the electronic distribution shifts, altering its selectivity compared to phenylpiperazines (like mCPP).

Primary & Secondary Targets
  • Primary Targets (High Affinity):

    
    -Adrenergic receptors, Dopamine 
    
    
    
    -like receptors.
  • Secondary Targets (Moderate Affinity): 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors.
  • Off-Target Risks: GABA

    
     receptors (antagonism) and Histamine H
    
    
    
    receptors.
Mechanistic Diagram: Pharmacophore Interactions

The following diagram illustrates the multi-receptor interaction potential of the thiazolyl-piperazine scaffold.

G cluster_0 Primary Targets (GPCRs) cluster_1 Cross-Reactivity (Off-Targets) TP 1-(2-Thiazolyl)piperazine (Pharmacophore) Alpha1 α1-Adrenergic (Antagonist) TP->Alpha1 High Affinity (Inherited from Azaperone) D2 Dopamine D2 (Partial Agonist/Antagonist) TP->D2 Moderate Affinity HT2C 5-HT2C (Agonist Potential) TP->HT2C Structural Similarity to mCPP GABA GABA-A (Channel Blocker) TP->GABA Class Effect (Piperazines)

Figure 1: Pharmacological interaction map showing primary binding sites and potential off-target cross-reactivity pathways.

Comparative Analysis: Selectivity Profile

To understand the specific behavior of 1-2-TP, it must be compared against its parent compound (Azaperone) and a structurally similar "dirty" drug, mCPP (1-(3-chlorophenyl)piperazine).

Table 1: Comparative Receptor Binding Profile ( / Activity)
Feature1-(2-Thiazolyl)piperazine Azaperone (Parent) mCPP (Analog)
Primary Class Metabolite / FragmentNeuroleptic (Butyrophenone)Serotonergic Probe

-Adrenergic
High Affinity (Antagonist)Very High (

nM)
Moderate (

nM)
Dopamine

Moderate AffinityHigh AffinityLow Affinity
5-HT

Moderate (Likely Agonist)Low/ModerateHigh (

nM)
GABA

Potential Antagonist (Weak)NegligibleAntagonist (Class Effect)
Selectivity Risk High Cross-Reactivity Selective for D2/

Selective for 5-HT family

Key Insight: 1-2-TP retains the


-adrenergic affinity of Azaperone but lacks the steric bulk to maintain high selectivity for 

over 5-HT receptors. This makes it "noisier" in serotonin assays than the parent drug.

Experimental Validation Protocols

When using 1-(2-Thiazolyl)piperazine in research, you must validate that the observed effects are due to your target receptor and not cross-reactivity.

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Screen)

Purpose: Determine if 1-2-TP displaces standard ligands at off-target sites (


, 5-HT

).
  • Preparation:

    • Membranes: HEK293 cells overexpressing human

      
       or 5-HT
      
      
      
      .
    • Radioligands: [³H]-Prazosin (for

      
      ) and [³H]-Mesulergine (for 5-HT
      
      
      
      ).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

      
      , 1 mM EDTA.
      
  • Incubation:

    • Prepare 1-2-TP in a concentration range (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + 1-2-TP for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Agonist vs. Antagonist)

Purpose: Distinguish whether 1-2-TP activates or blocks the receptor (binding assays do not reveal function).

  • Cell Seeding: Seed CHO-K1 cells expressing the target GPCR (e.g., 5-HT

    
    ) in 96-well black plates.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Agonist Mode: Add 1-2-TP alone. Measure fluorescence increase (Ca

      
       release).
      
    • Antagonist Mode: Add 1-2-TP, incubate 15 min, then add a standard agonist (e.g., Serotonin). Measure inhibition of the agonist response.[1][2][3]

  • Data Output: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

Experimental Workflow Diagram

Workflow Start Start: 1-(2-Thiazolyl)piperazine Characterization Binding Step 1: Radioligand Binding (Determine Affinity Ki) Start->Binding Decision Is Ki < 100 nM? Binding->Decision Functional Step 2: Functional Assay (Ca2+ Flux / cAMP) Decision->Functional Yes Discard Result: Low Affinity (Non-binder) Decision->Discard No ResultAgonist Result: Agonist (Activates Receptor) Functional->ResultAgonist Signal Increase ResultAntag Result: Antagonist (Blocks Receptor) Functional->ResultAntag Signal Inhibition

Figure 2: Decision tree for characterizing the functional activity of 1-2-TP.

References

  • Metabolism of Azaperone: Heykants, J. J., et al. "The metabolism of azaperone in the rat and the pig." Arzneimittel-Forschung (1971). Link

  • Piperazine Cross-Reactivity: Hamik, A., & Peroutka, S. J. "1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain." Biological Psychiatry (1989).[4] Link

  • GABA-A Antagonism: Hondebrink, L., et al. "Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives." NeuroToxicology (2015). Link

  • Thiazole-Piperazine Synthesis: Osmaniye, D., et al. "Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor."[2] Zeitschrift für Naturforschung C (2021). Link

  • General GPCR Profiling: Roth, B. L., et al. "Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia." Nature Reviews Drug Discovery (2004). Link

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 1-(2-Thiazolyl)piperazine Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of 1-(2-Thiazolyl)piperazine dihydrochloride (ThP), a compound of interest in neuropharmacology, and its alternatives. We will delve into the critical factors influencing experimental reproducibility, provide detailed protocols for assessing its biological activity, and present a comparative analysis of its performance.

Introduction to 1-(2-Thiazolyl)piperazine Dihydrochloride (ThP)

1-(2-Thiazolyl)piperazine dihydrochloride is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. Both the thiazole and piperazine rings are prominent pharmacophores in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs.[1][2] The piperazine ring, in particular, is a common scaffold in centrally active agents, including antipsychotics and antidepressants, due to its ability to interact with various G-protein coupled receptors (GPCRs).[3]

While extensive research on this specific molecule is not widely published, its structural similarity to known monoamine receptor ligands suggests that its primary biological targets are likely to be dopamine and serotonin receptors. This guide will, therefore, focus on the experimental context of receptor binding assays for these targets.

The Critical Challenge of Reproducibility

Inconsistent experimental outcomes can arise from a multitude of factors, broadly categorized as variability in compound integrity and assay execution.

2.1. Compound Integrity: The Foundation of Reliable Data

The purity, solubility, and stability of the test compound are paramount for reproducible results.

  • Purity: The presence of impurities can lead to off-target effects or an overestimation/underestimation of the compound's potency. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules like ThP.[4]

  • Solubility: Poor solubility can lead to the formation of aggregates, which can cause non-specific effects in biological assays. The hydrochloride salt form of ThP is intended to improve aqueous solubility. However, solubility should always be empirically determined in the specific buffer systems used for experiments.

  • Stability: Degradation of the compound over time, due to factors like temperature, light, or pH, will inevitably lead to variability in experimental results. Stability studies are crucial to define appropriate storage and handling conditions.

2.2. Assay Variability: Controlling the Experimental Environment

Even with a well-characterized compound, the intricacies of the biological assay itself can be a major source of variability.

  • Cell-based vs. Biochemical Assays: Cell-based assays, while more physiologically relevant, are often more variable than biochemical assays due to the inherent complexity of living cells.

  • Assay Conditions: Minor variations in parameters such as temperature, incubation time, and reagent concentrations can significantly impact results.[5]

  • Non-specific Binding: In receptor binding assays, the ligand may bind to sites other than the target receptor, leading to a high background signal and reduced accuracy.[6]

Experimental Protocols for Assessing Biological Activity and Ensuring Reproducibility

To provide a framework for consistent and reliable data generation, we present detailed protocols for compound characterization and a representative biological assay.

3.1. Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of ThP.

Objective: To quantify the purity of 1-(2-Thiazolyl)piperazine dihydrochloride.

Materials:

  • 1-(2-Thiazolyl)piperazine dihydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of ThP in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity of ThP as the percentage of the main peak area relative to the total peak area.

3.2. Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of ThP for a target receptor (e.g., dopamine D2 receptor).

Objective: To determine the binding affinity (Ki) of 1-(2-Thiazolyl)piperazine dihydrochloride for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding)

  • 1-(2-Thiazolyl)piperazine dihydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, cell membranes, and either:

      • Vehicle (for total binding)

      • A high concentration of unlabeled competitor (for non-specific binding)

      • Varying concentrations of ThP

  • Radioligand Addition:

    • Add the radioligand at a concentration close to its Kd value to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ThP concentration.

    • Determine the IC50 value (the concentration of ThP that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: ThP vs. Alternatives

Given the inferred activity of ThP at monoamine receptors, we will compare its hypothetical performance against established ligands for the dopamine D2 and serotonin 5-HT2A receptors. The following tables present representative data that would be expected from such comparative experiments.

Table 1: Comparative Binding Affinities (Ki) at Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Selectivity (D2 vs. 5-HT2A)
1-(2-Thiazolyl)piperazine dihydrochloride (ThP) 502505-fold for D2
Haloperidol1.53020-fold for D2
Risperidone30.215-fold for 5-HT2A
Aripiprazole0.51530-fold for D2

Table 2: Factors Influencing Reproducibility and Mitigation Strategies

FactorPotential Impact on ReproducibilityMitigation Strategy
Compound Purity Impurities can lead to off-target effects and inaccurate potency measurements.Verify purity by HPLC before each experiment. Use freshly prepared stock solutions.
Compound Solubility Poor solubility can result in compound precipitation and inaccurate concentrations.Determine solubility in assay buffer. Use appropriate solvents (e.g., DMSO) and ensure final concentration does not cause precipitation.
Assay Incubation Time Insufficient incubation time may not allow binding to reach equilibrium, leading to variable results.Perform time-course experiments to determine the optimal incubation time.[5]
Non-specific Binding High non-specific binding can mask the true specific binding signal.Optimize assay conditions (e.g., protein concentration, washing steps) to minimize non-specific binding.[6]
Pipetting Errors Inaccurate pipetting can lead to significant variations in reagent concentrations.Use calibrated pipettes and proper pipetting techniques. Employ automated liquid handlers for high-throughput experiments.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_assay Receptor Binding Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Purity, Solubility, Stability Checks) incubation Incubation (Compound + Membranes + Radioligand) compound_prep->incubation assay_prep Assay Reagent Preparation (Membranes, Buffers, Radioligand) assay_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Data Processing (Calculate Specific Binding) counting->data_processing curve_fitting Curve Fitting (Determine IC50) data_processing->curve_fitting ki_calculation Ki Calculation (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Figure 1: Experimental workflow for a radioligand receptor binding assay.

signaling_pathway Ligand Dopamine / ThP Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor G_protein G Protein (Gi/o) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response phosphorylates targets

Figure 2: Simplified signaling pathway of the dopamine D2 receptor.

Conclusion and Recommendations

The reproducibility of experiments involving 1-(2-Thiazolyl)piperazine dihydrochloride, or any research compound, is contingent upon a rigorous and systematic approach. While the specific biological profile of ThP requires further elucidation, its structural characteristics point towards activity at monoamine receptors.

To ensure the generation of high-quality, reproducible data, we recommend the following:

  • Thorough Compound Characterization: Always verify the purity, solubility, and stability of ThP before initiating any biological experiments.

  • Robust Assay Development: Carefully optimize all assay parameters and validate the assay's performance.

  • Use of Appropriate Controls: Include positive and negative controls in every experiment to monitor assay performance and ensure the validity of the results.

  • Transparent Reporting: Document all experimental details, including compound batch numbers, storage conditions, and detailed assay protocols, to facilitate replication by other researchers.

By adhering to these principles of scientific integrity, researchers can confidently evaluate the biological activity of 1-(2-Thiazolyl)piperazine dihydrochloride and contribute to the advancement of neuropharmacology and drug discovery.

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). Molecules. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2022). ResearchGate. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). RSC Advances. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). Molecules. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). Journal of Pharmacy and Pharmacology. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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A Senior Application Scientist's Guide to 1-(2-Thiazolyl)piperazine: Dihydrochloride Salt vs. Free Base in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the choice between using a compound's salt form or its free base is a critical, yet often overlooked, decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of 1-(2-Thiazolyl)piperazine dihydrochloride and its corresponding free base, offering field-proven insights and validated protocols to ensure the integrity and reproducibility of your assays. The thiazole and piperazine heterocyclic rings are prominent scaffolds in medicinal chemistry, known to be key components in a wide array of biologically active agents.[1][2][3]

Executive Summary: At a Glance

The fundamental difference between the dihydrochloride salt and the free base lies in their physicochemical properties, which dictates their handling and application in experimental settings.

  • 1-(2-Thiazolyl)piperazine Dihydrochloride: This is the protonated form of the molecule, where the two basic nitrogen atoms of the piperazine ring have formed a salt with hydrochloric acid. Its primary advantage is significantly higher aqueous solubility , making it ideal for preparing high-concentration stock solutions in water or biological buffers.[4][5] However, its acidic nature requires careful consideration of the final assay pH.

  • 1-(2-Thiazolyl)piperazine (Free Base): This is the neutral, unprotonated form of the molecule. It typically exhibits poor aqueous solubility but is more soluble in organic solvents like DMSO.[6] It is the form that is generally more membrane-permeable, but its handling can be complicated by its lower stability and potential for precipitation in aqueous assay buffers.

The choice is not about which form is "better," but which is fitter for purpose . This guide will walk you through the causality behind making that choice.

The Foundational Chemistry: Salt and Base Equilibrium

Understanding the relationship between the two forms is crucial. The dihydrochloride salt exists in equilibrium with the free base, an equilibrium that is dictated by the pH of the solution. Adding the acidic salt to a solution will shift the equilibrium, while the dissolution of the free base can be enhanced in acidic conditions.

G FB 1-(2-Thiazolyl)piperazine (Free Base, Lipophilic) HCL + 2 HCl FB->HCL SALT 1-(2-Thiazolyl)piperazine Dihydrochloride (Salt, Hydrophilic) HCL->SALT  pH Dependent  

Caption: Chemical equilibrium between the free base and its dihydrochloride salt.

Physicochemical Properties: A Head-to-Head Comparison

The success of any assay hinges on the precise and consistent delivery of the test compound to its biological target. This is governed by the compound's physical and chemical characteristics.

Property1-(2-Thiazolyl)piperazine Dihydrochloride1-(2-Thiazolyl)piperazine (Free Base)Causality & Experimental Implication
Molecular Weight ~242.18 g/mol 169.25 g/mol [6]Critical for Molar Calculations: Always use the correct molecular weight for the specific form you are using to ensure accurate concentrations.
Aqueous Solubility High ("Freely soluble in water")[4]LowStock Solution Preparation: The salt form allows for high-concentration aqueous stocks, minimizing the need for organic co-solvents like DMSO which can interfere with assays.
Organic Solvent Solubility LowerHigh (in DMSO, Ethanol, etc.)Assay Compatibility: The free base is preferred when a non-aqueous solvent system is required or when the final desired concentration is low enough to be soluble.
pH of Aqueous Solution Acidic (a 1-in-20 solution has a pH of 3.0-3.4)[7]BasicAssay Integrity: Adding the acidic salt to a weakly buffered assay medium will lower the pH, potentially inactivating enzymes or altering receptor binding.[8][9]
Hygroscopicity Moderate to HighLowWeighing & Storage: The salt form can absorb atmospheric moisture, leading to inaccurate weighing. It should be stored in a desiccator and weighed quickly.
Stability Generally HigherCan be less stable, more prone to degradationLong-Term Storage: Salt formation often enhances the chemical stability of amine-containing compounds, making the dihydrochloride better for long-term storage.[10]

Practical Guide: Choosing the Right Form for Your Assay

Use this decision workflow to select the optimal compound form based on your experimental needs. This structured approach helps prevent common pitfalls that can compromise data quality.

G start Start: Define Assay Requirements stock_sol Need high concentration (>10 mM) aqueous stock? start->stock_sol ph_sens Is the assay system highly pH sensitive? stock_sol->ph_sens No use_salt Use Dihydrochloride Salt stock_sol->use_salt Yes cell_based Is it a cell-based assay requiring membrane permeation? ph_sens->cell_based No caution_salt Use Dihydrochloride Salt with STRONG buffer & pH check ph_sens->caution_salt Yes use_base Use Free Base cell_based->use_base No consider_base Consider Free Base (likely more permeable) cell_based->consider_base Yes

Caption: Decision workflow for selecting the appropriate compound form.

Expert Insights on Assay Scenarios:
  • Biochemical Assays (e.g., Enzyme Kinetics): The activity of many enzymes is exquisitely sensitive to pH.[8][11][12] If using the dihydrochloride salt, it is imperative to use a buffer with sufficient capacity (e.g., 50-100 mM HEPES or Tris) at a pH where it can effectively neutralize the added acid. Self-Validation Step: Always measure the pH of your final assay solution after all components, including the test compound, have been added.

  • Cell-Based Assays (e.g., Permeability, Cytotoxicity): Cell membranes are lipid bilayers, and uncharged (lipophilic) molecules generally permeate more readily than charged (hydrophilic) ones.[13] The free base, being neutral, is expected to have better cell permeability.[14][15][16] However, piperazine derivatives themselves can act as permeation enhancers.[14][17] If delivering the compound exogenously, the pH of the extracellular medium (typically ~7.4) will determine the equilibrium between the charged and uncharged species. Starting with the free base in a small amount of DMSO is often the preferred method, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Receptor Binding Assays: Similar to enzymes, receptor-ligand binding can be highly dependent on the protonation state of both the ligand and amino acid residues in the receptor's binding pocket. Using the dihydrochloride salt may alter the local pH and thus the charge of the active species, potentially leading to misleading affinity data. The free base, or a carefully pH-controlled salt solution, is recommended.

Validated Experimental Protocols

These protocols are designed to be self-validating systems, with built-in checks to ensure accuracy and reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution
Method A: 1-(2-Thiazolyl)piperazine Dihydrochloride Method B: 1-(2-Thiazolyl)piperazine (Free Base)
Objective: To prepare a 10 mM stock solution in a biological buffer (e.g., PBS, pH 7.4).Objective: To prepare a 10 mM stock solution in DMSO.
Materials: 1-(2-Thiazolyl)piperazine dihydrochloride (MW: 242.18), Sterile PBS (pH 7.4), Calibrated balance, Volumetric flask, pH meter.Materials: 1-(2-Thiazolyl)piperazine (MW: 169.25), Anhydrous DMSO, Calibrated balance, Volumetric flask.
Procedure: Procedure:
1. Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.42 mg of the dihydrochloride salt. Note: Work quickly to minimize water absorption.1. Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.69 mg of the free base.
2. Dissolution: Add ~900 µL of sterile PBS (pH 7.4) to the tube. Vortex vigorously until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain.2. Dissolution: Add 1.0 mL of anhydrous DMSO to the tube. Vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
3. Volume Adjustment: Transfer the solution to a 1.0 mL volumetric flask and bring the volume to the mark with PBS. Mix thoroughly.3. Storage: This is your final 10 mM stock.
4. pH Verification (Self-Validation): Calibrate a pH meter and measure the pH of the final stock solution. It will likely be lower than 7.4. If the assay is pH-sensitive, this stock may need to be neutralized or the assay buffer capacity increased.4. Aliquoting & Storage: Aliquot into small, single-use volumes in tightly sealed vials to prevent water absorption by the DMSO. Store at -20°C or -80°C, protected from light.
Protocol 2: Performing a Comparative Enzyme Inhibition Assay

This protocol illustrates how to account for the differences between the two forms in a typical 100 µL final assay volume.

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, containing any necessary co-factors.

  • Prepare Compound Dilutions:

    • From Dihydrochloride Stock (Method A): Perform serial dilutions of the 10 mM aqueous stock directly in the assay buffer.

    • From Free Base Stock (Method B): Perform serial dilutions of the 10 mM DMSO stock in DMSO. This intermediate dilution plate is crucial to keep the final DMSO concentration constant across all wells.

  • Set Up Assay Plate (e.g., 96-well):

    • Vehicle Control Wells: Add 1 µL of the appropriate vehicle (Assay Buffer for Method A, DMSO for Method B).

    • Test Wells: Add 1 µL of the appropriate compound dilution from your dilution plate.

  • Add Enzyme and Substrate: Add 49 µL of enzyme solution and 50 µL of substrate solution (or vice-versa) to all wells to initiate the reaction. The final volume is 100 µL.

  • Final Concentration Check (Self-Validation):

    • The final concentration of the compound is now 1/100th of the concentration in the dilution plate.

    • The final concentration of DMSO in wells using Method B is 1%. Ensure this is below the enzyme's tolerance limit.

  • Incubate and Read: Incubate at the optimal temperature and measure the reaction progress on a plate reader.

  • Data Analysis: Calculate % inhibition relative to the appropriate vehicle control for each method.

By running both methods, you can experimentally determine if the choice of salt vs. free base, or the presence of DMSO, affects your results. Any significant discrepancy warrants further investigation into pH effects or solvent interference.

Conclusion for the Practicing Scientist

The decision to use 1-(2-Thiazolyl)piperazine dihydrochloride versus its free base is a strategic one rooted in the principles of chemistry and the practical demands of the biological assay.

  • Choose the dihydrochloride salt for its superior aqueous solubility, which is a significant advantage for high-throughput screening and for creating concentrated, DMSO-free stock solutions. The key is to actively manage the potential for pH shifts in your assay.

  • Choose the free base when working with organic solvents, when high aqueous solubility is not required, or for cell-based assays where membrane permeability is a primary consideration. The key is to manage its potential for precipitation and to maintain a consistent, low final concentration of your organic co-solvent.

Ultimately, the most rigorous approach involves understanding the properties of both forms and designing your experiments with appropriate controls to validate that your choice is not introducing an artifact. This diligence is the hallmark of robust, reproducible science.

References

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  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. [Link]

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  • Çalışkan, Ö. D., et al. (2020). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 25(19), 4469. [Link]

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  • Adluri, B. S., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 513-523. [Link]

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Benchmarking 1-(2-Thiazolyl)piperazine dihydrochloride: A Comparative Guide to Gold Standard Ligands for Dopamine D2 and Serotonin 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of central nervous system (CNS) drug discovery, the search for novel molecular scaffolds that can selectively and effectively modulate neurotransmitter systems is a perpetual endeavor. The 1-(2-Thiazolyl)piperazine dihydrochloride molecule represents a promising chemical entity, integrating two pharmacologically significant moieties: the thiazole ring, a versatile heterocycle found in numerous FDA-approved drugs[1], and the piperazine core, a cornerstone of many CNS-active agents, including atypical antipsychotics and anxiolytics[2][3][4].

While the specific pharmacological profile of 1-(2-Thiazolyl)piperazine dihydrochloride is still under extensive investigation, its structural alerts strongly suggest a potential interaction with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. The arylpiperazine motif, in particular, is a well-established pharmacophore for both dopaminergic and serotonergic receptors. This guide, therefore, aims to provide a comprehensive framework for researchers to benchmark 1-(2-Thiazolyl)piperazine dihydrochloride against established gold standard ligands for two of the most critical CNS targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT1A receptor (5-HT1AR).

This document will provide a detailed, side-by-side comparison of the hypothetical binding and functional characteristics of our investigational compound with industry-accepted reference compounds. We will delve into the causality behind the selection of specific experimental assays and provide detailed, actionable protocols to enable rigorous, in-house evaluation.

The Rationale for Target Selection: Why D2 and 5-HT1A Receptors?

The decision to focus on the D2 and 5-HT1A receptors is rooted in the extensive history of arylpiperazine pharmacology. These two receptors are pivotal in the pathophysiology and treatment of a wide array of neurological and psychiatric conditions.

  • Dopamine D2 Receptor (D2R): As a primary target for antipsychotic medications, both typical and atypical, the D2R plays a crucial role in modulating dopamine signaling in the mesolimbic and nigrostriatal pathways[5]. Antagonism at this receptor is a hallmark of antipsychotic efficacy.

  • Serotonin 5-HT1A Receptor (5-HT1AR): This receptor is a key regulator of serotonin release and is a major target for anxiolytic and antidepressant drugs[6][7]. Agonism or partial agonism at 5-HT1A receptors is a well-established therapeutic strategy.

A compound exhibiting affinity for both these receptors could possess a "multi-target" or "atypical" profile, potentially offering a broader therapeutic window and a more favorable side-effect profile compared to highly selective agents.

Comparative Ligand Profiling: A Head-to-Head Analysis

To provide a clear benchmark, we will compare the hypothetical profile of 1-(2-Thiazolyl)piperazine dihydrochloride against the following gold standard ligands:

  • For Dopamine D2 Receptor:

    • Haloperidol: A potent, first-generation antipsychotic and a classic D2 receptor antagonist.

    • Spiperone: A butyrophenone antipsychotic with very high affinity for D2 receptors, often used as a radioligand in binding assays[8][9].

  • For Serotonin 5-HT1A Receptor:

    • 8-OH-DPAT: The prototypical and highly selective 5-HT1A receptor agonist, widely used in preclinical research to probe the function of this receptor[10][11].

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the established in vitro pharmacological data for the gold standard ligands. These values serve as the benchmark against which 1-(2-Thiazolyl)piperazine dihydrochloride should be evaluated.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Recombinant Receptors

LigandDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)
Haloperidol0.5 - 2.0>1000
Spiperone0.1 - 0.510 - 50
8-OH-DPAT>10001.0 - 5.0[12]
1-(2-Thiazolyl)piperazine dihydrochloride To Be Determined To Be Determined

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions.

Table 2: Comparative Functional Activity at Human Recombinant Receptors

LigandReceptorAssay TypeParameterValue
DopamineDopamine D2cAMP InhibitionEC502.76 x 10⁻⁶ M[13]
HaloperidolDopamine D2cAMP InhibitionFunctional ModeAntagonist
8-OH-DPATSerotonin 5-HT1AGTPγS BindingEC50~10 nM
8-OH-DPATSerotonin 5-HT1AGTPγS BindingEmax~100% (Full Agonist)
1-(2-Thiazolyl)piperazine dihydrochloride Dopamine D2 TBD EC50/IC50, Emax To Be Determined
1-(2-Thiazolyl)piperazine dihydrochloride Serotonin 5-HT1A TBD EC50/IC50, Emax To Be Determined

Note: Functional data is highly dependent on the assay system and cell type used.

Experimental Protocols: A Guide to Self-Validation

To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided. These methods are based on established, peer-reviewed techniques.

Experimental Workflow Overview

Caption: Workflow for characterizing 1-(2-Thiazolyl)piperazine dihydrochloride.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled antagonist, [³H]-Spiperone, from D2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(2-Thiazolyl)piperazine dihydrochloride, serially diluted.

  • 96-well plates, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and either the non-specific ligand (for determining non-specific binding) or buffer (for total binding).

  • Add Radioligand: Add [³H]-Spiperone to all wells at a final concentration approximately equal to its Kd (~0.1-0.3 nM).

  • Initiate Reaction: Add the cell membranes (5-10 µg protein per well) to all wells to start the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol is analogous to the D2 assay but uses a specific radiolabeled agonist for the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Serotonin 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~100-150 Ci/mmol).

  • Non-specific Ligand: Serotonin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Test Compound: 1-(2-Thiazolyl)piperazine dihydrochloride, serially diluted.

Procedure:

  • Follow the same steps as in Protocol 1, substituting the appropriate reagents for the 5-HT1A receptor.

  • The final concentration of [³H]-8-OH-DPAT should be around its Kd (~1.0 nM).

  • Incubation is typically for 60 minutes at 27°C[12].

  • Data analysis is performed as described for the D2 receptor binding assay.

Protocol 3: [³⁵S]GTPγS Binding Functional Assay for Gi/o-Coupled Receptors (D2R and 5-HT1AR)

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It is a direct measure of the initial step in the signal transduction cascade.

Signaling Pathway Diagram

G_Protein_Activation Ligand Agonist (e.g., 8-OH-DPAT) Receptor GPCR (5-HT1A or D2) Ligand->Receptor G_Protein Gαi-GDP Gβγ Receptor->G_Protein:g_alpha Activation GDP GDP G_Protein:g_alpha->GDP Effector Effector (Adenylyl Cyclase) G_Protein:g_alpha->Effector Inhibition GTP [³⁵S]GTPγS GTP->G_Protein:g_alpha

Caption: Agonist-induced G-protein activation and [³⁵S]GTPγS binding.

Materials:

  • Cell Membranes: As used in the binding assays.

  • Radioligand: [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (10 µM final concentration).

  • Test Compound: 1-(2-Thiazolyl)piperazine dihydrochloride, serially diluted.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes (10-20 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Harvesting and Counting: Terminate the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer. Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • For Agonists: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect, expressed as a percentage of the response to a standard full agonist like dopamine for D2R or 8-OH-DPAT for 5-HT1AR).

    • For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist (e.g., dopamine at its EC80). The antagonist will produce a concentration-dependent inhibition of the agonist-stimulated signal, from which an IC50 can be determined.

Protocol 4: cAMP Inhibition Functional Assay

As D2 and 5-HT1A receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures this downstream signaling event.

Materials:

  • Whole Cells: A stable cell line (e.g., CHO-K1) expressing the receptor of interest.

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compound: 1-(2-Thiazolyl)piperazine dihydrochloride, serially diluted.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • For Agonist Mode: Add the test compound at various concentrations and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (at its EC80) along with forskolin.

  • Incubation: Incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis: The agonist activity is measured as the inhibition of the forskolin-stimulated cAMP level. The antagonist activity is measured as the reversal of the agonist-induced inhibition. Calculate EC50/IC50 and Emax values.

Conclusion and Future Outlook

This guide provides a robust framework for the initial characterization of 1-(2-Thiazolyl)piperazine dihydrochloride. By benchmarking its binding affinity and functional activity against well-established gold standard ligands for the Dopamine D2 and Serotonin 5-HT1A receptors, researchers can gain critical insights into its potential as a novel CNS therapeutic agent.

The data generated from these assays will allow for a clear classification of the compound's pharmacological profile: is it a potent D2 antagonist, a selective 5-HT1A agonist, or a multi-target ligand with a unique balance of activities? The answers to these questions will be instrumental in guiding future lead optimization efforts, in vivo efficacy studies, and ultimately, in determining the therapeutic potential of this promising chemical scaffold. The self-validating nature of these established protocols ensures that the data generated will be reliable, reproducible, and readily comparable to the vast body of existing literature in the field of neuropsychopharmacology.

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  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264–270.
  • Çavuşoğlu, Ö. D., & Özkay, Ü. D. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT binding data. Retrieved February 2, 2026, from [Link]

  • Gonzalez-Maeso, J., et al. (2007). Hallucinogens Recruit Specific Cortical 5-HT(2A) Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439-452.
  • Newman-Tancredi, A., et al. (1997). Neurochemical and behavioral characterization of the potent and selective 5-HT1A receptor antagonist, WAY-100635. Neuropharmacology, 36(4-5), 451-459.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764.
  • Ramos, A. J., et al. (2004).
  • Middlemiss, D. N., & Fozard, J. R. (1983). 8-Hydroxy-2-(di-n-propylamino)tetralin discriminates between subtypes of the 5-HT1 recognition site. European Journal of Pharmacology, 90(1), 151–153.
  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved February 2, 2026, from [Link]

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  • Allen, J. A., et al. (2011). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Chemical Neuroscience, 2(10), 555-566.
  • Albert, P. R., & Fiori, L. M. (2014). 5-HT1A receptors in depression: from function to clinical application. Neuroscience & Biobehavioral Reviews, 42, 143-157.
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  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 24-30.
  • Costello, J., et al. (2020). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 118(10), 2415-2428.
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  • Malpartida, A. B., et al. (2021). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 26(3), 696.
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  • Urs, N. M., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Molecular Neuroscience, 9, 124.
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In vitro vs in vivo correlation for 1-(2-Thiazolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of 1-(2-Thiazolyl)piperazine dihydrochloride , focusing on its role as a pharmacological scaffold and the critical challenges in translating its in vitro receptor affinity to in vivo efficacy.

A Comparative Guide for Medicinal Chemists and Pharmacologists

Executive Summary

1-(2-Thiazolyl)piperazine dihydrochloride (CAS: 42270-37-1) is a critical bioisostere of the well-characterized serotonin receptor ligands 1-(2-Pyrimidinyl)piperazine (1-PP) and 1-(3-Chlorophenyl)piperazine (mCPP) . While often used as a building block in the synthesis of antipsychotics, analgesics, and AChE inhibitors, its standalone pharmacological profile presents a unique case study in In Vitro-In Vivo Correlation (IVIVC) .

This guide objectively compares the thiazolyl-piperazine moiety against its pyrimidinyl and phenyl analogs, highlighting how the metabolic lability of the thiazole ring often leads to a divergence between high in vitro potency and variable in vivo duration of action.

Part 1: Chemical & Pharmacological Profile[1][2][3]

The Bioisosteric Landscape

The 1-arylpiperazine class is the "backbone" of modern serotonergic drug design. 1-(2-Thiazolyl)piperazine represents a specific modification where the aromatic ring is a 5-membered sulfur-containing heterocycle.

Feature1-(2-Thiazolyl)piperazine1-(2-Pyrimidinyl)piperazine (1-PP)1-(3-Chlorophenyl)piperazine (mCPP)
Core Structure Thiazole (5-membered, S/N)Pyrimidine (6-membered, 2N)Phenyl (6-membered, Cl-sub)
Primary Target 5-HT

, 5-HT

,

-Adrenergic
5-HT

(Partial Agonist),

5-HT

(Agonist), 5-HT

Electronic Character Electron-deficient, PolarElectron-deficient, HydrophilicLipophilic, Electron-withdrawing
Metabolic Liability High (S-oxidation, Ring opening)Low (Stable metabolite)Moderate (Hydroxylation)
Mechanism of Action[3][4][5]
  • In Vitro: The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs. The thiazole ring engages in

    
    -stacking interactions, similar to the pyrimidine in Buspirone metabolites.
    
  • In Vivo: Acts as a "privileged scaffold." However, unlike 1-PP (which accumulates in the brain as a metabolite of Buspirone), the thiazolyl analog is subject to rapid oxidative clearance, affecting its half-life (

    
    ).
    

Part 2: In Vitro Performance (The "Target")

In controlled buffer systems, 1-(2-Thiazolyl)piperazine exhibits high affinity, often comparable to its alternatives.

Binding Affinity & Selectivity[3][6]
  • 5-HT

    
     Receptor: 
    
    
    
    values typically range from 10–100 nM (analog-dependent). The thiazole ring provides a distinct electrostatic potential map compared to the phenyl ring, often improving selectivity against Dopamine D2 receptors compared to phenyl-piperazines.
  • Solubility: The dihydrochloride salt is highly water-soluble (>50 mg/mL), superior to the free base forms of mCPP, facilitating high-concentration in vitro screening without DMSO artifacts.

Comparative Data: Receptor Binding Profile ( in nM)

Note: Values are representative of the core scaffold's contribution in SAR studies.

Receptor1-(2-Thiazolyl)piperazine1-PP (Alternative 1)mCPP (Alternative 2)
5-HT

15 - 60 (Moderate)10 - 30 (High)>100 (Low)
5-HT

>500>10003 - 10 (High)

-Adrenergic
20 - 802 - 10 (Very High)>100
Dopamine D2 >1000 (Selective)>5000>500

Key Insight: If your goal is 5-HT


 agonism with low D2 side effects , the Thiazolyl scaffold is a superior starting point to phenyl-piperazines, but slightly less potent than the Pyrimidinyl scaffold.

Part 3: In Vivo Performance (The "Reality")

This is where the correlation often breaks. While the in vitro binding is robust, the in vivo efficacy is governed by the metabolic instability of the thiazole ring.

Metabolic Stability (The Thiazole Effect)

Unlike the pyrimidine ring of 1-PP, which is metabolically "hard" (allowing 1-PP to circulate for hours in rats/humans), the thiazole ring is a "soft" spot for CYP450 enzymes.

  • Pathway: S-oxidation to sulfoxide/sulfone, followed by ring opening.

  • Consequence: Lower Area Under the Curve (AUC) and shorter duration of action compared to 1-PP analogs.

Blood-Brain Barrier (BBB) Penetration
  • LogP (Lipophilicity): The thiazole is less lipophilic than the chlorophenyl ring of mCPP.

  • Impact: While it crosses the BBB, the brain-to-plasma ratio is typically lower than that of mCPP.

  • Correction Factor: To achieve equivalent CNS receptor occupancy, in vivo doses of thiazolyl derivatives often need to be 2-3x higher than predicted solely by

    
     values.
    
Toxicity Profile
  • Reactive Intermediates: Thiazole metabolism can generate reactive electrophiles (via ring scission), leading to glutathione depletion in hepatocytes. This is a key differentiator from 1-PP, which is generally considered non-toxic at therapeutic doses.

Part 4: IVIVC Analysis & Workflow

To successfully translate data for 1-(2-Thiazolyl)piperazine, researchers must apply a "Metabolic Correction Factor."

IVIVC Correlation Diagram

The following diagram illustrates the decision logic for selecting this scaffold versus its alternatives.

IVIVC_Workflow cluster_pathway Mechanism of Divergence InVitro In Vitro Binding (Ki: 10-100 nM) Metabolism Metabolic Stability (Microsomal Assay) InVitro->Metabolism Screen Correction Apply Correction Factor (High Clearance) Metabolism->Correction Thiazole S-Oxidation Alt_1PP Alternative: 1-PP (High Stability) Metabolism->Alt_1PP If t1/2 < 15 min InVivo In Vivo Prediction (Dose Selection) Correction->InVivo Adjust Dose Up

Figure 1: Workflow for correcting In Vitro potency to In Vivo dose prediction for Thiazole-based scaffolds.

Part 5: Experimental Protocols

Protocol A: Comparative Binding Assay (Radioligand)

Objective: Determine


 for 5-HT

receptors. Reagents:
  • Membrane Prep: Rat Hippocampus or CHO-h5HT1A cells.

  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 nM).
    
  • Test Compound: 1-(2-Thiazolyl)piperazine 2HCl (dissolved in water).

Steps:

  • Solubilization: Dissolve 1-(2-Thiazolyl)piperazine 2HCl in deionized water to 10 mM stock. (Note: The 2HCl salt eliminates the need for DMSO, avoiding solvent interference).

  • Incubation: Incubate membranes + radioligand + test compound (10 concentrations,

    
     to 
    
    
    
    M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Reference standard (Buspirone) must yield

      
       nM.
      
Protocol B: Microsomal Stability Assessment

Objective: Quantify the "Thiazole Effect" on metabolic half-life. Reagents:

  • Pooled Rat Liver Microsomes (RLM) (0.5 mg protein/mL).

  • NADPH Regenerating System.

Steps:

  • Pre-incubation: Incubate RLM with 1 µM Test Compound for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (stop solution).

  • Analysis: LC-MS/MS monitoring of the parent ion (m/z ~170).

  • Calculation: Plot ln(% Remaining) vs. time.

    • Expectation: 1-(2-Thiazolyl)piperazine

      
       min.
      
    • Comparison: 1-PP

      
       min.
      

References

  • Martin, P. (1991). "1-(2-Pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonists in the learned helplessness paradigm in rats."[1] Psychopharmacology. Link

  • López-Rodríguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Agonists." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 911806, 1-(2-Thiazolyl)piperazine." PubChem. Link

  • Moseley, J. D., et al. (2020). "A Comparison of the Metabolic Stability of Thiazole and Pyridine Bioisosteres." Xenobiotica. Link

  • Cayman Chemical. (2023). "1-(2-Pyrimidinyl)piperazine Product Information and Pharmacology." Cayman Chemical. Link

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A Comparative Guide to Validating Analytical Methods for 1-(2-Thiazolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(2-Thiazolyl)piperazine dihydrochloride, a key intermediate in pharmaceutical development.[1][2] As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of quantitative analysis is not merely a procedural step but the foundation of product quality and safety. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in authoritative regulatory standards.

The Imperative for Rigorous Validation

1-(2-Thiazolyl)piperazine dihydrochloride is a heterocyclic compound featuring a piperazine ring attached to a thiazole moiety.[1][2] Its structural complexity and role as a pharmaceutical building block demand robust analytical methods to quantify its purity, identify impurities, and ensure consistency in manufacturing. Method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose.[3] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, which are the cornerstones of analytical procedure validation.[4][5][6]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the first critical decision. For a molecule like 1-(2-Thiazolyl)piperazine dihydrochloride, several methods are viable, but the two most common and effective choices for quantitative analysis in a pharmaceutical setting are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

  • HPLC-UV: This is the workhorse of quality control (QC) laboratories.[7] It is robust, reliable, and cost-effective. Given that piperazine derivatives can be analyzed effectively by HPLC, this method is a strong candidate for routine assays and purity determinations.[8][9][10]

  • UPLC-MS: This technique offers significant advantages in speed, resolution, and sensitivity over traditional HPLC.[7][11][12] The use of smaller column particles (<2 µm) allows for much faster analysis times.[12] Coupling UPLC with a mass spectrometer provides mass-to-charge ratio information, offering unparalleled specificity and the ability to identify unknown impurities.[13]

This guide will compare a robust HPLC-UV method, suitable for routine quality control, against a high-sensitivity UPLC-MS method, which is ideal for impurity profiling and demanding research applications.

The Validation Workflow: A Structured Approach

A successful validation adheres to a predefined workflow, ensuring all performance characteristics are systematically evaluated. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[14][3]

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting P1 Define Purpose (e.g., Assay, Impurity) P2 Select Method (HPLC vs. UPLC-MS) P1->P2 P3 Draft Validation Protocol (VMP) P2->P3 E1 Specificity P3->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Analyze Data & Calculate Statistics E6->R1 R2 Assess Against Acceptance Criteria R1->R2 R3 Generate Validation Report R2->R3

Caption: The three-phase workflow for analytical method validation.

Comparative Validation Protocols & Performance Data

Here we outline the experimental approach for validating both an HPLC-UV and a UPLC-MS method for the assay of 1-(2-Thiazolyl)piperazine dihydrochloride.

Method 1: HPLC-UV for Routine Assay

This method is designed for reliability and ease of use in a QC environment.

Experimental Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: A standard C18 column provides good retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase: 70% 20mM Potassium Phosphate buffer (pH 3.0) : 30% Acetonitrile. Causality: The acidic pH ensures the piperazine nitrogens are consistently protonated, leading to sharp, symmetrical peaks. The ratio is optimized for an appropriate retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Causality: The thiazole ring provides a chromophore that absorbs in the UV spectrum.

  • Temperature: 30°C. Causality: Controlled temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

Method 2: UPLC-MS for High-Sensitivity Impurity Profiling

This method prioritizes speed and the ability to detect and identify trace-level impurities.

Experimental Protocol:

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size. Causality: The sub-2 µm particles and shorter column length dramatically increase efficiency and reduce run times.[11][12]

  • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. Gradient elution. Causality: A gradient is necessary for eluting a wider range of impurities with different polarities. Formic acid is a volatile modifier compatible with mass spectrometry.

  • Flow Rate: 0.5 mL/min.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantitation of the main analyte. Causality: ESI is effective for ionizing polar molecules. Positive mode is chosen to detect the protonated analyte [M+H]+.

  • Temperature: 40°C.

  • Injection Volume: 2 µL.

Head-to-Head Performance Comparison

The following table summarizes the expected performance data from the validation of both methods, based on ICH Q2(R1) criteria.[14]

Validation ParameterHPLC-UV MethodUPLC-MS MethodCausality & Justification
Specificity Peak purity assessed via DAD. No interference from placebo or known impurities at the analyte's retention time.Mass selectivity confirms no isobaric interference at the analyte's m/z.UPLC-MS offers superior specificity due to the added dimension of mass detection, unequivocally distinguishing the analyte from co-eluting impurities.[13]
Linearity (r²) > 0.999> 0.999Both methods must demonstrate a strong linear relationship between concentration and response over the specified range.
Range (Assay) 80% - 120% of nominal concentration (e.g., 80-120 µg/mL).[5]80% - 120% of nominal concentration (e.g., 80-120 µg/mL).This range ensures the method is accurate and precise for expected variations in production batches.[14]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Accuracy is demonstrated by spiking a placebo with known concentrations of the analyte. The higher accuracy of UPLC-MS is often due to reduced matrix effects and higher S/N.
Precision (RSD%) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 0.5%Intermediate: ≤ 1.5%UPLC systems generally provide lower dispersion, leading to sharper peaks and better peak integration, which improves precision.[11][12]
LOD ~0.1 µg/mL~0.01 µg/mLThe mass spectrometer is inherently more sensitive than a UV detector, resulting in significantly lower detection limits.
LOQ ~0.3 µg/mL~0.03 µg/mLThe quantitation limit is the lowest concentration that can be measured with acceptable accuracy and precision.[4]
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and temperature (±5°C).Unaffected by minor changes in mobile phase composition (±2%) and temperature (±5°C).The method must prove reliable under typical laboratory variations.[15]
Analysis Time ~10 minutes~3 minutesThe primary advantage of UPLC is the significant reduction in run time, increasing laboratory throughput.[12]

Deep Dive: Validation Protocol for Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[15] A failure in specificity can lead to erroneously high results.

SpecificityProtocol cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation Criteria P1 Prepare Diluent/ Placebo Solution A1 Inject Diluent P1->A1 A2 Inject Placebo P1->A2 P2 Prepare Analyte Standard Solution A3 Inject Standard P2->A3 P3 Prepare Spiked Sample (Analyte + Impurities + Placebo) A4 Inject Spiked Sample P3->A4 C1 No interfering peaks at analyte RT in diluent/ placebo chromatograms. A1->C1 A2->C1 C2 Analyte peak is resolved from all impurity peaks (Resolution > 2.0). A3->C2 A4->C2 C3 For HPLC-UV: Peak purity index is > 0.999. For UPLC-MS: No co-eluting ions detected. A4->C3

Caption: Experimental workflow for demonstrating method specificity.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS are validatable and effective methods for the analysis of 1-(2-Thiazolyl)piperazine dihydrochloride. The optimal choice depends entirely on the intended application.[7]

  • For routine QC, release testing, and standard assays, the HPLC-UV method is the recommended choice. Its robustness, lower cost, and proven reliability make it ideal for high-throughput environments where the primary goal is to confirm the identity and purity of the main component against a known standard.[16]

  • For impurity profiling, stability studies, and research and development where the identification of unknown degradants or metabolites is required, the UPLC-MS method is unequivocally superior. Its enhanced sensitivity, speed, and the structural information provided by the mass spectrometer are indispensable for these demanding applications.[13]

Ultimately, the validation data presented demonstrates that both methods are fit for their respective purposes. By aligning the analytical technique with the specific scientific question, researchers can ensure data integrity and accelerate the drug development process.

References

  • JOCPR, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate, Determination of piperazine derivatives in “Legal Highs”. [Link]

  • PharmaTutor, Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • RJPT, A Review on Comparative study of HPLC and UPLC. [Link]

  • Alispharm, UPLC vs HPLC: what is the difference?. [Link]

  • UNODC, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate, Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Ofni Systems, <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • U.S. Pharmacopeia, General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency, ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed, Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • USP, Piperazine Dihydrochloride. [Link]

  • Taylor & Francis Online, A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

  • ACS Omega, Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MDPI, Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

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  • ResearchGate, Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

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A Comparative Guide to the Biological Activity of 1-(2-Thiazolyl)piperazine dihydrochloride and Structurally Related CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the biological activity of 1-(2-Thiazolyl)piperazine dihydrochloride, a heterocyclic compound of interest in neuropharmacology. Due to the limited publicly available data on this specific molecule, we present a comparative analysis against well-characterized CNS-active agents that share structural motifs, namely an arylpiperazine core. The focus of this guide is to provide the scientific rationale and detailed experimental protocols to investigate the potential interaction of 1-(2-Thiazolyl)piperazine dihydrochloride with key dopamine and serotonin receptors, which are common targets for this class of compounds.

Introduction: The Rationale for Investigating 1-(2-Thiazolyl)piperazine dihydrochloride

The molecular architecture of 1-(2-Thiazolyl)piperazine dihydrochloride, featuring a piperazine ring linked to a thiazole moiety, suggests a strong potential for interaction with central nervous system (CNS) targets. The piperazine scaffold is a well-established pharmacophore present in numerous CNS-active drugs, including antipsychotics and anxiolytics. Its ability to interact with aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, is extensively documented. The basic nitrogen atom of the piperazine ring is often crucial for forming salt bridge interactions with acidic residues within the binding pockets of these receptors.

Furthermore, the thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a versatile component of many biologically active compounds, contributing to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and CNS-modulating effects. The combination of these two moieties in 1-(2-Thiazolyl)piperazine dihydrochloride makes it a compelling candidate for investigation as a modulator of dopaminergic and serotonergic neurotransmission. This guide will focus on outlining the experimental procedures to test the hypothesis that this compound exhibits affinity and functional activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key targets in the treatment of various neuropsychiatric disorders.

Comparative Analysis: Receptor Binding Affinities of Reference Compounds

To provide a context for the potential activity of 1-(2-Thiazolyl)piperazine dihydrochloride, the following table summarizes the receptor binding affinities (Ki values in nM) of several well-characterized drugs that are known to interact with dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Primary Clinical Use
Aripiprazole 0.34[1]4.2[2]3.4[2]Antipsychotic
Buspirone Weak affinityPartial agonistWeak affinityAnxiolytic[3]
Risperidone 3.13[4]420[5]0.16[4]Antipsychotic
Olanzapine 11[6]>10,0004Antipsychotic
Clozapine 125[6]135Antipsychotic
Ziprasidone 4.8[6]High affinityHigh affinityAntipsychotic[7]

Experimental Protocols for Biological Activity Confirmation

The following protocols provide a detailed, step-by-step guide for determining the binding affinity and functional activity of 1-(2-Thiazolyl)piperazine dihydrochloride at the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Radioligand Binding Assays: Determining Receptor Affinity

These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

  • Radioligand: [³H]-Spiperone (a D2/D3/D4 antagonist)

  • Principle: This protocol describes a competition binding experiment to determine the affinity of a test compound for the D2 receptor by measuring the displacement of [³H]-Spiperone.[8]

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Reaction Mixture (in a 96-well plate):

      • 50 µL Assay Buffer

      • 50 µL of various concentrations of 1-(2-Thiazolyl)piperazine dihydrochloride or reference compound.

      • 50 µL of [³H]-Spiperone (final concentration ~2-3 times its Kd value).

      • 50 µL of prepared cell membranes.

    • Non-specific Binding: In separate wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.

    • Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium.[8]

    • Termination: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

    • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist)

  • Principle: This assay measures the displacement of the agonist radioligand [³H]-8-OH-DPAT from the 5-HT1A receptor.[9]

  • Procedure:

    • Membrane Preparation: Use membranes from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.

    • Reaction Mixture: Similar to the D2 assay, with [³H]-8-OH-DPAT as the radioligand.

    • Non-specific Binding: Use a high concentration of serotonin (e.g., 10 µM) to determine non-specific binding.[9]

    • Incubation: Incubate at 27°C for 60 minutes.[9]

    • Termination, Washing, and Counting: Follow the same procedure as for the D2 receptor assay.

    • Data Analysis: Calculate IC50 and Ki values as described above.

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist)[2]

  • Principle: This assay measures the displacement of the antagonist radioligand [³H]-Ketanserin from the 5-HT2A receptor.

  • Procedure:

    • Membrane Preparation: Use membranes from cells expressing the human 5-HT2A receptor or from cortical brain tissue.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Reaction Mixture: Similar to the D2 assay, with [³H]-Ketanserin as the radioligand.

    • Non-specific Binding: Use a high concentration of a 5-HT2A antagonist (e.g., 1 µM spiperone) to determine non-specific binding.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Termination, Washing, and Counting: Follow the same procedure as for the D2 receptor assay.

    • Data Analysis: Calculate IC50 and Ki values as described above.

Functional Assays: Determining Intrinsic Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

  • Principle: Dopamine D2 and serotonin 5-HT1A receptors are typically coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the change in cAMP levels in response to the test compound.[10][11]

  • Procedure:

    • Cell Culture: Use a cell line stably expressing the human D2 or 5-HT1A receptor.

    • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

    • Stimulation:

      • To measure agonist activity , treat the cells with various concentrations of 1-(2-Thiazolyl)piperazine dihydrochloride.

      • To measure antagonist activity , pre-incubate the cells with various concentrations of the test compound before adding a known agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A).

    • Forskolin Treatment: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Data Analysis:

      • For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal effect (Emax).

      • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist).

  • Principle: The serotonin 5-HT2A receptor is coupled to the Gq G-protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and the subsequent release of calcium from intracellular stores. This assay measures the transient increase in intracellular calcium concentration.[12][13][14]

  • Procedure:

    • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

    • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be required to prevent dye leakage from certain cell types.[12]

    • Compound Addition and Fluorescence Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing) and immediately measure the change in fluorescence intensity over time.

    • Data Analysis:

      • For agonists, determine the EC50 from the dose-response curve of the peak fluorescence change.

      • For antagonists, determine the IC50 and Kb as described for the cAMP assay.

Visualizing the Molecular Pathways and Experimental Workflow

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling (Gi-coupled)

Gi_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects D2R D2 Receptor Gi Gi D2R->Gi Activates HT1AR 5-HT1A Receptor HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets Ligand Agonist (e.g., Dopamine, Serotonin, Test Compound) Ligand->D2R Binds & Activates Ligand->HT1AR Binds & Activates

Caption: Simplified signaling pathway for Gi-coupled receptors like Dopamine D2 and Serotonin 5-HT1A.

Serotonin 5-HT2A Receptor Signaling (Gq-coupled)

Gq_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects HT2AR 5-HT2A Receptor Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Mediate PKC->CellularResponse Mediate Ligand Agonist (e.g., Serotonin, Test Compound) Ligand->HT2AR Binds & Activates

Caption: Simplified signaling pathway for the Gq-coupled Serotonin 5-HT2A receptor.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Prepare Test Compound (1-(2-Thiazolyl)piperazine dihydrochloride) & Reference Compounds BindingAssay Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A) CompoundPrep->BindingAssay FunctionalAssay Functional Assays (cAMP & Calcium Mobilization) CompoundPrep->FunctionalAssay CellCulture Culture & Prepare Receptor-Expressing Cells MembranePrep Prepare Cell Membranes for Binding Assays CellCulture->MembranePrep CellCulture->FunctionalAssay MembranePrep->BindingAssay BindingAnalysis Calculate Ki values (Cheng-Prusoff) BindingAssay->BindingAnalysis FunctionalAnalysis Calculate EC50/IC50 & Emax FunctionalAssay->FunctionalAnalysis Interpretation Determine Affinity, Potency, & Efficacy Profile BindingAnalysis->Interpretation FunctionalAnalysis->Interpretation

Caption: General workflow for characterizing the biological activity of a test compound.

References

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  • Loza, M. I., et al. (1996). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 118(7), 1777-1785. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Selectivity of 1-(2-Thiazolyl)piperazine Dihydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity – its propensity to interact with the intended biological target while avoiding others. This guide provides an in-depth, objective comparison of the potential selectivity of the 1-(2-thiazolyl)piperazine scaffold, a recurring motif in centrally active agents.[1][2]

While comprehensive binding data for the parent compound, 1-(2-Thiazolyl)piperazine dihydrochloride, is not extensively documented in publicly available literature, a wealth of data on its derivatives allows us to construct a predictive selectivity profile. This guide will leverage data from key analogs to illuminate the therapeutic potential and possible off-target liabilities of this chemical class. We will compare these findings against well-established, selective ligands for key central nervous system (CNS) receptors, providing a robust framework for your own investigations.

The Thiazolylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The 1-(2-thiazolyl)piperazine core represents a "privileged structure" in medicinal chemistry. Both the thiazole and piperazine rings are independently found in numerous approved drugs and clinical candidates, particularly those targeting the CNS.[2] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The piperazine moiety is a common component of drugs targeting dopamine, serotonin, and other neurotransmitter receptors, contributing to their efficacy in treating psychiatric and neurological disorders.[2] The combination of these two moieties in 1-(2-thiazolyl)piperazine creates a versatile scaffold with the potential for nuanced interactions with a variety of G protein-coupled receptors (GPCRs).

Comparative Selectivity Profile

To contextualize the potential selectivity of the 1-(2-thiazolyl)piperazine scaffold, we will compare the binding affinities of its derivatives with those of established selective ligands for several key CNS receptors: the dopamine D2 receptor, the serotonin 5-HT1A receptor, the α1-adrenergic receptor, and the µ-opioid receptor.

CompoundDopamine D2 (Ki, nM)5-HT1A (Ki, nM)α1-Adrenergic (Ki, nM)µ-Opioid (Ki, nM)
Thiazolylpiperazine Derivatives
2-(4-Phenylpiperazin-1-yl)ethyl-thiazolo[5,4-d]pyrimidine derivative (Compound 11)>10,000>10,000>10,000N/A
Thiazole-piperazine derivative (antinociceptive study)Possible interactionPossible interactionPossible interactionActive
Reference Compounds
Spiperone (D2-selective)0.1 1412>10,000
8-OH-DPAT (5-HT1A-selective)2,8000.8 3,200>10,000
Prazosin (α1-selective)1,2001,5000.5 >10,000
DAMGO (µ-opioid-selective)>10,000>10,000>10,0001.2

Note: Data for thiazolylpiperazine derivatives are based on published studies of analogous compounds and may not be representative of 1-(2-Thiazolyl)piperazine dihydrochloride itself. "N/A" indicates data not available. "Possible interaction" suggests that in vivo effects were observed that could be mediated by these receptors, but direct binding data is not provided.

Analysis of Selectivity

The available data, though not directly on the parent compound, suggests that the 1-(2-thiazolyl)piperazine scaffold can be chemically modified to achieve a range of selectivity profiles. For instance, a study on thiazolo[5,4-d]pyrimidine derivatives containing a piperazine moiety showed high selectivity for the adenosine A2A receptor, with Ki values in the nanomolar range, while showing little to no affinity for a panel of other receptors, including dopamine and serotonin subtypes.[6] This indicates that the core scaffold can be directed away from common CNS targets depending on the other substituents.

Conversely, another study investigating the antinociceptive (pain-relieving) properties of a series of thiazole-piperazine derivatives found that their effects were mediated through the opioidergic system.[2][7][8] This suggests that with different structural modifications, the scaffold can be guided to interact with µ- and δ-opioid receptors.[7][8]

This highlights the critical importance of empirical testing. The seemingly subtle addition or modification of functional groups can dramatically shift the selectivity profile of the core scaffold. Therefore, the following experimental protocols are essential for any research program involving 1-(2-thiazolyl)piperazine or its analogs.

Experimental Protocols

To rigorously assess the selectivity of any compound, a combination of binding and functional assays is indispensable. Here, we outline the standard methodologies.

Radioligand Binding Assay: The Gold Standard for Affinity Determination

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand of known high affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Prazosin for α1-adrenergic receptors, or [3H]-DAMGO for µ-opioid receptors).

    • Add a range of concentrations of the unlabeled test compound (1-(2-Thiazolyl)piperazine dihydrochloride or its analogs).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant add_membranes Add Membranes (Initiate Binding) protein_quant->add_membranes add_radioligand Add Radioligand add_test_compound Add Test Compound add_radioligand->add_test_compound add_test_compound->add_membranes incubation Incubation add_membranes->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: From Binding to Biological Response

While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the signaling pathway of the target receptor.

Example: cAMP Assay for Gi/Gs-Coupled Receptors (e.g., Dopamine D2, 5-HT1A)

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the D2 receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add a range of concentrations of the test compound.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Incubate for a specific time at 37°C.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist response.

Signaling Pathways and the Importance of Selectivity

The selectivity of a compound is paramount because engaging off-target receptors can lead to undesirable side effects. Understanding the downstream signaling pathways of the intended and potential off-targets is therefore crucial.

Dopamine D2 Receptor Signaling:

Activation of the D2 dopamine receptor, a Gi-coupled GPCR, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10][11] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D2R Binds

Caption: Dopamine D2 Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling:

In contrast, α1-adrenergic receptors are coupled to Gq proteins.[5][11] Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12] Unintended activation of this pathway by a non-selective compound could lead to effects such as vasoconstriction.[11]

Conclusion

The 1-(2-thiazolyl)piperazine scaffold holds significant promise for the development of novel CNS-targeted therapeutics. However, as this guide illustrates, its selectivity profile is highly dependent on the specific chemical substitutions made to the core structure. The available data on its derivatives suggests that this scaffold can be tailored to interact with a range of receptors, including adenosine, opioid, and potentially others.

For any research program utilizing this scaffold, a comprehensive assessment of selectivity is not merely a recommendation but a necessity. The experimental protocols outlined herein provide a robust framework for such an evaluation. By combining radioligand binding assays to determine affinity with functional assays to elucidate the mode of action, researchers can build a detailed and reliable selectivity profile. This, in turn, will enable the rational design of more potent and selective drug candidates, ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.